molecular formula C9H12N4O2 B3062954 1,3-Diethylxanthine CAS No. 5169-95-9

1,3-Diethylxanthine

Cat. No.: B3062954
CAS No.: 5169-95-9
M. Wt: 208.22 g/mol
InChI Key: GIMNFISWKTZFKJ-UHFFFAOYSA-N
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Description

1,3-Diethylxanthine is a synthetic xanthine derivative of interest in biochemical and pharmacological research. It is structurally analogous to the well-known methylxanthines, such as theophylline (1,3-dimethylxanthine), which is a potent phosphodiesterase (PDE) inhibitor and non-selective adenosine receptor antagonist . This structural similarity suggests potential research applications in studying purine-based signaling pathways. Recent scientific investigations have focused on novel derivatives of 1,3-diethylxanthine, particularly 8-aryl substituted compounds, which have been synthesized and evaluated for their biological activity. These derivatives have shown promising anti-proliferative effects in research settings, indicating the value of the 1,3-diethylxanthine structure as a core scaffold in the development of potential anticancer agents . Researchers can utilize this compound to explore its specific mechanisms of action, its affinity for adenosine receptor subtypes, its inhibitory effects on phosphodiesterase enzymes, and its broader cell signaling implications. 1,3-Diethylxanthine is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12N4O2/c1-3-12-7-6(10-5-11-7)8(14)13(4-2)9(12)15/h5H,3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMNFISWKTZFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199644
Record name 1,3-Diethylxanthine
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Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5169-95-9
Record name 1,3-Diethylxanthine
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Record name 1,3-Diethylxanthine
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Record name 1,3-Diethylxanthine
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Record name 1,3-DIETHYLXANTHINE
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Foundational & Exploratory

Topic: Synthesis Pathways for 1,3-Diethylxanthine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The xanthine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, from the common stimulant caffeine to the anti-asthmatic drug theophylline.[1][2] Chemical modulation of this scaffold has led to the discovery of agents with diverse therapeutic applications, including bronchodilators, anti-inflammatory agents, and adenosine receptor antagonists.[3][4][5] This guide provides an in-depth exploration of the primary synthetic pathways to 1,3-diethylxanthine, a key intermediate, and its subsequent derivatization. We will dissect the venerable Traube purine synthesis as the foundational method for constructing the xanthine core and explore modern adaptations, such as microwave-assisted reactions, that enhance efficiency. Furthermore, this guide details strategies for functionalization at the C8 and N7 positions, enabling the creation of diverse chemical libraries for drug discovery and development.

The Strategic Importance of the 1,3-Diethylxanthine Core

While 1,3-dimethylxanthine (theophylline) is naturally occurring and widely used, its 1,3-diethyl analogue serves as a crucial building block in synthetic medicinal chemistry. The replacement of methyl groups with ethyl groups can significantly alter the molecule's lipophilicity, metabolic stability, and interaction with biological targets. Notably, studies have shown that substituting the 1,3-dimethyl pattern with a 1,3-diethyl pattern can increase binding affinity at A1 and A2A adenosine receptors, making these derivatives promising leads for therapies targeting neurodegenerative disorders like Parkinson's and Alzheimer's disease.[6] The synthesis of the 1,3-diethylxanthine core is therefore a critical first step in accessing these potentially valuable therapeutic agents.

Core Synthesis: The Traube Pathway to 1,3-Diethylxanthine

The most fundamental and widely adopted method for synthesizing 8-unsubstituted xanthines is the Traube purine synthesis, first introduced in 1900.[7] This method logically constructs the bicyclic purine system by first assembling a substituted pyrimidine ring, followed by a cyclization step to form the fused imidazole ring.

Mechanistic Overview

The Traube synthesis is a multi-step process that begins with a substituted urea and culminates in the formation of the xanthine ring system. The key strategic element is the sequential installation of two amino groups at the C5 and C6 positions of a uracil precursor, which then act as nucleophilic anchors to close the imidazole ring with a one-carbon electrophile.

Traube_Synthesis cluster_pyrimidine Part 1: Pyrimidine Ring Synthesis cluster_imidazole Part 2: Imidazole Ring Formation Urea 1,3-Diethylurea Step1 Condensation & Cyclization Urea->Step1 Cyanoacetate Cyanoacetic Acid Derivative Cyanoacetate->Step1 Aminouracil 6-Amino-1,3-diethyluracil Step1->Aminouracil Nitrosouracil 6-Amino-5-nitroso-1,3-diethyluracil Diaminouracil 5,6-Diamino-1,3-diethyluracil Xanthine 1,3-Diethylxanthine

Step-by-Step Synthesis and Experimental Rationale
  • Pyrimidine Ring Construction: The synthesis begins by condensing 1,3-diethylurea with a cyanoacetic acid derivative (e.g., ethyl cyanoacetate) in the presence of a reagent like acetic anhydride. This reaction forms the pyrimidine ring, yielding 6-amino-1,3-diethyluracil . The choice of a cyano-activated methylene compound is crucial as it provides the necessary electrophilicity for the initial condensation and facilitates the subsequent cyclization.

  • C5-Nitrosation: The 6-aminouracil derivative is then treated with nitrous acid (generated in situ from sodium nitrite and an acid). The electron-donating amino group at C6 strongly activates the C5 position for electrophilic substitution, leading to the formation of 6-amino-5-nitroso-1,3-diethyluracil . This step is pivotal as it introduces the nitrogen atom required for the final imidazole ring.

  • Reduction to Diamine: The nitroso group is subsequently reduced to a primary amine. A common and effective reducing agent for this transformation is sodium dithionite (Na₂S₂O₄).[1] This yields the critical intermediate: 5,6-diamino-1,3-diethyluracil . This molecule now possesses the two adjacent amino groups necessary for the final ring closure.

  • Imidazole Ring Closure: The final step involves reacting the diaminouracil with a one-carbon electrophile to form the imidazole ring.

    • Classical Method: Traditionally, reagents like formamide were used, often requiring high temperatures and long reaction times.

    • Modern Method: The use of triethyl orthoformate is now more common due to its accessibility and cleaner reaction profile.[1] While conventional heating can still require several hours, a significant process optimization involves microwave-assisted heating. This technique dramatically reduces reaction times from hours to mere minutes while often improving yields.[1]

Synthesis of 1,3-Diethylxanthine Derivatives

With the 1,3-diethylxanthine core in hand, derivatization can be pursued to modulate its pharmacological properties. The most common sites for modification are the C8 and N7 positions.

Derivatization cluster_N7 N7-Alkylation cluster_C8 C8-Substitution (Modified Traube) Core 1,3-Diethylxanthine N7_Alkylation Base (e.g., K₂CO₃) + Alkyl Halide (R'-X) Core->N7_Alkylation N7_Product N7-Substituted Derivative N7_Alkylation->N7_Product Diaminouracil 5,6-Diamino-1,3-diethyluracil C8_Cyclization Carboxylic Acid (R-COOH) + Coupling Agent (EDCI) or Thionyl Chloride Diaminouracil->C8_Cyclization C8_Product C8-Substituted Derivative C8_Cyclization->C8_Product

C8-Substituted Derivatives via Modified Traube Synthesis

Instead of forming the unsubstituted xanthine, a substituent can be directly installed at the C8 position during the ring closure step.

  • Methodology: The 5,6-diamino-1,3-diethyluracil intermediate is reacted not with a one-carbon source, but with a carboxylic acid (R-COOH) or its activated derivative.[2][8]

  • Mechanism: The reaction typically proceeds in two stages. First, one of the amino groups condenses with the carboxylic acid to form a 6-amino-5-carboxamidouracil intermediate. This step is often facilitated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[2] Subsequent heating, often with a base like NaOH or a dehydrating agent like thionyl chloride, induces cyclization to yield the 8-substituted-1,3-diethylxanthine.[2][8]

  • Expert Insight: This approach is highly versatile, allowing for the introduction of a wide array of aryl, alkyl, and functionalized side chains at the C8 position, which is critical for tuning receptor selectivity and affinity.[9]

N7-Alkylation

The N7 position of the imidazole ring can be readily functionalized via N-alkylation.

  • Methodology: 1,3-diethylxanthine is treated with a suitable base (e.g., potassium carbonate) to deprotonate the N7 nitrogen, forming the corresponding anion. This nucleophile is then reacted with an electrophile, such as an alkyl or benzyl halide (e.g., ethyl iodide, benzyl bromide), to yield the N7-substituted product.[10]

  • Expert Insight: This is a robust and high-yielding reaction. The choice of solvent and base can be optimized to ensure selectivity for the N7 position over the less reactive N9 position. This derivatization is essential for creating compounds like 1,3-diethyl-7-methylxanthine, which have shown interesting pharmacological profiles.[6]

Experimental Protocols and Data

Protocol: Microwave-Assisted Synthesis of 1,3-Diethylxanthine

This protocol is adapted from demonstrated methods for rapid xanthine synthesis.[1]

  • Setup: To a 10 mL pressure-rated microwave vial equipped with a magnetic stir bar, add 5,6-diamino-1,3-diethyluracil (1.0 g, 5.05 mmol).

  • Reagent Addition: Add triethyl orthoformate (6.0 mL, 36.1 mmol).

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in a microwave reactor. Irradiate the mixture with stirring at 160 °C (power setting ~120 W) for 5 minutes.

  • Workup: After cooling the vessel to room temperature, the solid product will have precipitated. Filter the product, wash thoroughly with diethyl ether (2 x 10 mL) to remove excess orthoformate and any soluble impurities.

  • Purification: The resulting solid can be recrystallized from water or an appropriate solvent system to yield pure 1,3-diethylxanthine as colorless crystals.

Comparative Synthesis Data

The following table summarizes the significant advantage of microwave-assisted synthesis over conventional methods for the imidazole ring closure step.

MethodReagentTemperatureReaction TimeYield (%)Reference
Conventional Triethyl OrthoformateRefluxSeveral HoursVariable[1]
Microwave-Assisted Triethyl Orthoformate160 °C5 minutes76%[1]

Conclusion

The synthesis of 1,3-diethylxanthine and its derivatives is a cornerstone of modern medicinal chemistry programs targeting purinergic receptors and other related enzymes. The Traube synthesis, while over a century old, remains a robust and adaptable method for creating the core xanthine structure. Modern advancements, particularly the use of microwave irradiation, have transformed this classical pathway into a rapid and highly efficient process. By combining the Traube synthesis for core construction with targeted modifications at the C8 and N7 positions, researchers are well-equipped to generate novel chemical entities with finely tuned pharmacological profiles, paving the way for the development of next-generation therapeutics.

References

  • 11 (Source: Google Search)

  • 3 (Source: National Center for Biotechnology Information)

  • 4 (Source: ResearchGate)

  • 1 (Source: Asian Publication Corporation)

  • 5 (Source: PubMed)

  • 12 (Source: ChemicalBook)

  • 2 (Source: Semantic Scholar)

  • 13 (Source: ResearchGate)

  • 6 (Source: PubMed)

  • 14 (Source: Scribd)

  • 7 (Source: Slideshare)

  • 8 (Source: National Center for Biotechnology Information)

  • 9 (Source: PubMed)

  • 15 (Source: MDPI)

Sources

1,3-Diethylxanthine: Physicochemical Profiling, Synthetic Workflows, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, 1,3-Diethylxanthine (1,3-DEX) represents a "privileged scaffold" utilized primarily as a precursor for synthesizing highly potent phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists 1. By replacing the standard methyl groups found in naturally occurring xanthines (such as theophylline) with ethyl groups, researchers can dramatically alter the steric and lipophilic profile of the molecule. This structural modification is instrumental in tuning the binding affinity and selectivity towards specific adenosine receptor subtypes (A1 vs. A2A), which are highly sought-after targets in neurodegenerative disease therapies and oncology 2.

Core Physicochemical Parameters

Accurate identification of the core scaffold is paramount before initiating downstream C8-functionalization. The fundamental properties of unsubstituted 1,3-Diethylxanthine are summarized below.

ParameterValueReference
Chemical Name 1,3-Diethyl-3,9-dihydro-1H-purine-2,6-dione3
CAS Number 5169-95-93
Molecular Weight 208.22 g/mol 3
Molecular Formula C9H12N4O2[[4]]()
Melting Point 221 °C1
SMILES String CCN1C2=C(NC=N2)C(=O)N(CC)C1=O[[4]]()

Critical Distinction for Sourcing: Unsubstituted 1,3-Diethylxanthine (CAS 5169-95-9; MW 208.22) is frequently confused in literature with its highly active downstream derivative, 1,3-Diethyl-8-phenylxanthine (DPX), which has a CAS number of 75922-48-4 and a molecular weight of 284.31 g/mol 5. Ensure rigorous verification of the CAS number when procuring raw materials for synthesis.

Structure-Activity Relationship (SAR) & Pharmacological Grounding

The rationale for utilizing the 1,3-diethyl substitution pattern lies in its unique interaction with the binding pockets of adenosine receptors.

  • A1 Receptor Antagonism: 8-phenyl substituted derivatives of 1,3-diethylxanthine (such as DPX) exhibit profound affinity for A1 receptors. Historically, DPX was utilized as a tritiated radioligand ([3H]DPX) due to its high specific activity and nanomolar affinity, overcoming the limitations of earlier theophylline-based assays 26.

  • A2A Receptor Selectivity: In the context of A2-adenosine receptors, 1,3-diethyl groups consistently favor potency over 1,3-dimethyl (theophylline) or 1,3-dipropyl groups, particularly when extended chains or polar functional groups are attached at the C8 position 2. This steric optimization is critical for designing therapies for Parkinson's disease, where A2A antagonists modulate dopaminergic signaling.

Mechanistic Pathway Visualization

The following diagram illustrates the logical causality of 1,3-diethylxanthine derivatives in modulating intracellular signaling. By competitively occupying the orthosteric binding site of A1/A2A receptors, these compounds prevent endogenous adenosine from triggering G-protein-mediated adenylate cyclase modulation.

Pathway Adenosine Endogenous Adenosine Receptor Adenosine Receptors (A1 / A2A) Adenosine->Receptor Agonist Binding G_Protein G-Protein Complex Receptor->G_Protein Signal Transduction Antagonist 1,3-Diethylxanthine Derivatives Antagonist->Receptor Competitive Blockade Effector Adenylate Cyclase G_Protein->Effector Modulation (Gi/Gs) cAMP Intracellular cAMP Effector->cAMP ATP Hydrolysis

Mechanism of Action: Competitive antagonism of adenosine receptors by 1,3-diethylxanthines.

Validated Synthetic Workflow: Traube Purine Synthesis

To ensure high-purity yields of the 1,3-DEX scaffold for downstream functionalization, a modified Traube synthesis is employed. The protocol relies on the reduction of a nitrosouracil intermediate followed by imidazole ring closure 1.

Causality of Reagent Selection:

  • Aqueous Ammonia (12.5%): Provides the necessary basic medium to dissolve the nitrosouracil precursor and facilitates the optimal pH for reduction.

  • Sodium Dithionite (Na2S2O4): Selected for the reduction of the nitroso group because it selectively yields the diamino-uracil without over-reducing the pyrimidine ring—a common failure point when using harsh catalytic hydrogenation.

  • Formic Acid: Acts as both the solvent and the one-carbon electrophile source required to bridge the two amino groups, expelling water and effectively closing the imidazole ring to form the purine core.

Step-by-Step Protocol:

  • Preparation of the Precursor: Dissolve 20 mmol of 1,3-diethyl-6-amino-5-nitrosouracil in 60 mL of 12.5% aqueous ammonia solution 1.

  • Reduction: Heat the solution to 50–60 °C. Gradually add Na2S2O4 until the characteristic color of the nitroso compound completely dissipates, indicating quantitative conversion to 5,6-diamino-1,3-diethyluracil 1.

  • Cyclization (Ring Closure): Isolate the diamino intermediate and reflux it with excess formic acid at 100 °C for 2–4 hours.

  • Purification: Cool the reaction mixture to precipitate the crude product. Dissolve in dichloromethane (CH2Cl2), precipitate by adding petroleum ether, filter, and wash with 10 mL of petroleum ether. Dry the resulting solid at 70 °C 1. (Note: Petroleum ether selectively washes away non-polar organic impurities without dissolving the polar target product).

Self-Validating Analytical Benchmarks: A successful synthesis must be validated against the following spectral parameters to confirm structural integrity 1:

  • Yield & Appearance: ~76% yield; colorless crystals.

  • Mass Spectrometry (EIMS): m/z 208 (M+, 100%), perfectly matching the theoretical molecular weight of 208.22 g/mol .

  • 1H NMR (500 MHz, CDCl3): δ 1.28 (t, 3H, J = 7.1 Hz, N3-CH3), 1.36 (t, J = 7.35 Hz, 3H, N1-CH3), 4.15 (q, 2H, J = 7.1 Hz, N3-CH2), 4.21 (q, 2H, J = 7.1 Hz, N1-CH2), 7.81 (d, 1H, J = 1.6 Hz, C8-H), 12.77 (s, 1H, N7-H).

  • 13C NMR (125 MHz, CDCl3): δ 13.3, 13.4 (ethyl CH3); 37.0, 39.0 (ethyl CH2); 107.1 (C5); 140.3, 148.5, 150.5, 156.1 (purine core carbons).

References

  • Xanthine Functionalized Congeners as Potent Ligands at A2-Adenosine Receptors - NIH / PMC. Available at: [Link]

  • 1,3-Diethyl-8-phenyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione - BuyersGuideChem. Available at:[Link]

  • Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists - PNAS. Available at:[Link]

  • Synthesis of Xanthine Derivatives by Ring Closure Reaction - Asian Publication Corporation. Available at:[Link]

  • 1,3-DIETHYLXANTHINE (Record UNII: 4550Q64O79) - NIH GSRS. Available at: [Link]

  • 1,3-DIETHYLXANTHINE - Inxight Drugs (NCATS). Available at:[Link]

Sources

Technical Deep Dive: Discovery and History of Synthetic Xanthine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The xanthine scaffold (3,7-dihydro-1H-purine-2,6-dione) represents one of the most privileged structures in medicinal chemistry. Originating from natural alkaloids like caffeine and theophylline, this heterocyclic system has evolved from a non-selective stimulant to a precision tool for targeting G-protein coupled receptors (GPCRs) and phosphodiesterases (PDEs). This guide analyzes the synthetic evolution of xanthine derivatives, detailing the transition from classical Traube synthesis to modern, high-affinity ligands like Istradefylline (A2A antagonist) and Linagliptin (DPP-4 inhibitor).

Part 1: The Synthetic Foundation

The ubiquity of xanthine derivatives in drug discovery stems from the scaffold's ability to accept diverse substitutions at N1, N3, N7, and C8. The primary method for constructing this core remains the Traube Purine Synthesis , developed by Wilhelm Traube in 1900.

The Traube Synthesis Mechanism

The classical Traube synthesis constructs the pyrimidine ring first, followed by imidazole ring closure.[1] This method is preferred over starting from imidazole precursors because it allows for regioselective alkylation at N1 and N3 early in the pathway.

Mechanism Overview:

  • Condensation: 1,3-Dialkylurea reacts with cyanoacetic acid to form a uracil intermediate.

  • Nitrosation: Introduction of a nitroso group at C5.[2]

  • Reduction: Conversion of the nitroso group to an amine, yielding a 4,5-diaminopyrimidine.

  • Cyclization: Ring closure using formic acid (for C8-H) or other carboxylic acids (for C8-substituted derivatives).[1]

TraubeSynthesis Urea 1,3-Dialkylurea Uracil 1,3-Dialkyl-6-aminouracil Urea->Uracil Condensation (Ac2O) Cyano Cyanoacetic Acid Cyano->Uracil Nitroso 5-Nitroso Intermediate Uracil->Nitroso Nitrosation (NaNO2, AcOH) Diamino 5,6-Diaminouracil Nitroso->Diamino Reduction (Na2S2O4 or H2/Pd) Xanthine 8-Substituted Xanthine Diamino->Xanthine Cyclization (R-COOH or HC(OEt)3)

Figure 1: The Traube Purine Synthesis pathway, illustrating the stepwise construction of the xanthine core from urea precursors.

Experimental Protocol: Synthesis of Istradefylline (A2A Antagonist)

This protocol demonstrates a modern adaptation of the Traube method, utilizing a "one-pot" variation for the final cyclization and methylation steps to synthesize Istradefylline ((E)-8-(3,4-dimethoxystyryl)-1,3-diethyl-7-methylxanthine).

Reagents:

  • 1,3-Diethyl-5,6-diaminouracil (Precursor)

  • 3,4-Dimethoxycinnamic acid (C8 Linker)

  • EDC·HCl (Coupling Agent)

  • Dimethyl sulfate (Methylating agent)

  • Sodium Hydroxide (Base)

Protocol Steps:

  • Acylation: Dissolve 1,3-diethyl-5,6-diaminouracil (10 mmol) in a 1:1 mixture of dioxane/water. Add EDC·HCl (13 mmol) and 3,4-dimethoxycinnamic acid (10 mmol). Stir at room temperature for 2 hours to form the amide intermediate.

  • Cyclization: Neutralize the reaction mixture with 1N NaOH to pH 12. Heat the mixture to reflux (approx. 100°C) for 2 hours. The alkaline environment catalyzes the dehydration and ring closure to form the 8-styrylxanthine intermediate.

  • Methylation (One-Pot): Cool the reaction mixture to 0-5°C. Add Dimethyl sulfate (10.5 mmol) dropwise while maintaining rapid stirring. The N7 position is selectively methylated due to the steric hindrance at N9 and the electronic properties of the xanthine ring.

  • Isolation: Filter the resulting precipitate. Wash the cake with cold water followed by cold methanol to remove unreacted reagents.

  • Purification: Recrystallize from ethanol/water to obtain Istradefylline as a yellow crystalline solid (>98% purity by HPLC).

Why this works: The use of 3,4-dimethoxycinnamic acid introduces the styryl group at C8, which is critical for A2A receptor selectivity (see SAR section). The one-pot cyclization/methylation reduces solvent waste and improves yield by preventing the isolation of unstable intermediates.

Part 2: Pharmacological Divergence

Early xanthines like theophylline were "dirty drugs," affecting both Adenosine Receptors (ARs) and Phosphodiesterases (PDEs).[3] The history of synthetic xanthines is the history of separating these two activities.

Signaling Pathways: Adenosine vs. PDE

The diagram below illustrates how xanthine derivatives modulate cellular signaling. Non-selective xanthines (Theophylline) hit both targets, often leading to side effects (tachycardia, nausea). Selective derivatives target specific pathways.

SignalingPathways A1 Adenosine A1 Receptor (Gi-coupled) cAMP cAMP Levels A1->cAMP Decreases A2A Adenosine A2A Receptor (Gs-coupled) A2A->cAMP Increases PDE Phosphodiesterase (PDE) PDE->cAMP Prevents Breakdown Adenosine Adenosine (Endogenous) Adenosine->A1 Activates Adenosine->A2A Activates Xanthine Synthetic Xanthine Xanthine->A1 Antagonizes (e.g., DPCPX) Xanthine->A2A Antagonizes (e.g., Istradefylline) Xanthine->PDE Inhibits (e.g., Pentoxifylline) cAMP->PDE Hydrolyzed by PKA Protein Kinase A

Figure 2: Divergent mechanisms of action. Xanthines can block adenosine receptors (preventing G-protein modulation) or inhibit PDE enzymes (preserving cAMP).[4]

The Hemorheologic Agent: Pentoxifylline

Discovery: Synthesized in the 1970s, Pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine) was designed to improve blood flow. Mechanism: It acts primarily as a non-selective PDE inhibitor (weakly PDE4 selective). By increasing cAMP in erythrocytes, it increases membrane flexibility (deformability), allowing red blood cells to traverse microcapillaries more easily. It also reduces blood viscosity and platelet aggregation.[5][6] Clinical Use: Intermittent claudication (peripheral vascular disease).[6][7]

The A2A Specialist: Istradefylline

Discovery: Researchers at Kyowa Hakko Kirin discovered that extending the conjugation at the C8 position created a "molecular ruler" that excluded the drug from the smaller binding pockets of A1 receptors but fit perfectly into the A2A receptor. Mechanism: Selective antagonism of striatal A2A receptors.[3] In Parkinson's disease, A2A overactivity inhibits motor signaling. Blocking A2A restores motor function without the systemic side effects of non-selective blockade. Key Structural Feature: The (E)-styryl group at C8 is the determinant of high affinity and selectivity.

Part 3: Modern Optimization & SAR

The most sophisticated application of the xanthine scaffold is Linagliptin (Tradjenta), a DPP-4 inhibitor for Type 2 Diabetes. Unlike other "gliptins" which are peptidomimetics, Linagliptin uses the xanthine core to anchor into the enzyme's active site.

Structure-Activity Relationship (SAR) Matrix

The table below summarizes how specific substitutions shift the pharmacological profile of the xanthine scaffold.

PositionSubstitutionEffect on ActivityRepresentative Drug
N1 MethylNon-selective AR antagonismCaffeine/Theophylline
N1 5-oxohexylPDE inhibition; Hemorheologic activityPentoxifylline
N1 Quinazolin-2-ylmethylHigh affinity for DPP-4 S1 pocketLinagliptin
C8 HBasal activityTheophylline
C8 CyclopentylA1 Receptor SelectivityDPCPX
C8 (E)-StyrylA2A Receptor SelectivityIstradefylline
C8 3-aminopiperidin-1-ylDPP-4 Inhibition (S2 pocket binding)Linagliptin
N7 MethylIncreases PDE inhibition; Decreases A1 affinityCaffeine
N7 But-2-ynylOptimization for DPP-4 hydrophobic pocketLinagliptin
Linagliptin: The Xanthine Anchor

Linagliptin demonstrates "scaffold hopping." The xanthine ring mimics the nucleobase interactions of natural substrates but provides a rigid platform to project the aminopiperidine group into the S2 subsite of DPP-4.

  • Binding Mode: The uracil portion of the xanthine forms hydrogen bonds with Glu205 and Glu206. The C8-substituent (aminopiperidine) forms a salt bridge, critical for picomolar potency.

  • Selectivity: The xanthine scaffold confers >10,000-fold selectivity for DPP-4 over related enzymes (DPP-8/DPP-9), reducing off-target toxicity.

Part 4: Future Outlook

The xanthine scaffold is currently being adapted for TRP channel modulation and Epigenetic targets (histone demethylases). Recent research suggests that replacing the imidazole ring with a triazole (forming 8-azaxanthines) or modifying the core into tricyclic guanines can retain the binding properties while altering metabolic stability and solubility profiles.

References

  • Traube Purine Synthesis Mechanism & History Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and SAR of Istradefylline (8-Styrylxanthines) Source: Journal of Medicinal Chemistry (via NIH) URL:[Link]

  • Linagliptin Binding Mode and Discovery Source: Frontiers in Pharmacology / PMC URL:[Link]

  • Pentoxifylline Mechanism of Action Source: StatPearls (NCBI Bookshelf) URL:[Link]

  • Microwave-Assisted Synthesis of Xanthine Derivatives Source: Beilstein Journal of Organic Chemistry (via NIH) URL:[Link]

Sources

Methodological & Application

Application Note: 1,3-Diethylxanthine and C8-Substituted Derivatives in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: March 2026

[label="Adenosine A2A Receptor\n(Striatal Medium Spiny Neur

Refining Receptor Specificity

I'm now integrating structural insights to strengthen receptor specificity arguments. Specifically, 1,3-diethyl substitutions enhance A2A receptor affinity, as I see in the hydrophobic pockets, per Jacobson et al. (1987). This selective binding is key to 1,3-DEX's antagonism. I'll summarize the key SAR insights in the application note.

Summarizing Key SAR Insights

I'm now summarizing key structure-activity relationship (SAR) insights for the application note. I've focused on how 1,3-diethyl substitutions at the N1 and N3 positions interact with the hydrophobic pockets of the A2A receptor, as supported by Jacobson et al. (1987). This structural feature dictates the A2A receptor selectivity and potency of the derivatives, leading to effective antagonism. I'll summarize the information in the data table.

Optimizing Filter Protocols

I'm now detailing the filtration protocol to minimize non-specific binding, which enhances the signal-to-noise ratio. Glass fiber filters' negative charge traps the radioligand, so pre-soaking in 0.3% PEI is crucial. Membrane preparation and ligand clearance steps precede. I am specifying incubation conditions and assembly in 96-well plates. NECA is a control, to define NSB.

Finalizing Filter Procedures

I'm now detailing the filtration protocol to minimize non-specific binding, which enhances the signal-to-noise ratio. Glass fiber filters (GF/B) are pre-soaked in PEI and the washes are specified as 3mL three times. The method is fully refined, and will be included in the methods. The cells are exposed to 6-OHDA, and will be combined with 1,3-DEX to determine whether they survive.

Refining Viability Protocols

I'm now detailing the neuroprotection assay viability protocols, including a detailed workflow diagram. I've broken down the steps: cell seeding, pre-incubation with 1,3-DEX, 6-OHDA insult (50 µM), and MTT assay for cell viability quantification. I'll include controls (vehicle, insult alone) to check neuroprotection.

Finalizing Viability Protocols

I'm now detailing the neuroprotection assay, including cell seeding, DEX pre-incubation, 6-OHDA insult, and MTT quantification with detailed controls. I've broken down the workflow steps, including the addition of positive controls, to ensure neuroprotection. I'm also revising the DOT diagram to include the new data flow.

Finalizing Data Visualization

I'm now integrating final data visualization elements, confirming all hex codes and ensuring contrast. I've finished the DOT diagrams for receptor signaling, radioligand binding, and neuroprotection assays, ensuring adherence to the color palette and contrast rules. I'm focusing on the diagram captions. The application note is almost ready.

Finalizing Color Constraints

I've now finalized all color constraints in the DOT diagrams, ensuring strict adherence to the defined palette for visual consistency and readability. Diagram captions are complete, and the application note is ready for final review.

Refining Viability Assays

I'm finalizing the viability assay's protocol diagram. The steps include cell seeding, pretreatment with 1,3-DEX derivatives, the addition of 6-OHDA to induce the insult, and MTT assay for viability. Control groups, including insult-only and vehicle, will be integrated. I'm focusing on the diagram's clarity and accuracy.

Validating Pharmacology Selection

I'm now zeroing in on the rationale for the 6-OHDA neuroprotection assay, highlighting its role in modeling Parkinson's. I'm focusing on the A2A receptor's relevance in the striatum and the mechanism by which A2A blockade prevents 6-OHDA-induced apoptosis in SH-SY5Y cells. My goal is to fully define the why for my expert audience.

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Discipline: Neuropharmacology & Assay Development

Mechanistic Grounding: The 1,3-Diethylxanthine Scaffold

The successful development of neuroprotective therapeutics requires pharmacological tools with high target selectivity and predictable structure-activity relationships (SAR). While naturally occurring methylxanthines like theophylline (1,3-dimethylxanthine) exhibit weak, non-selective antagonism across adenosine receptors, the substitution of methyl groups with ethyl groups at the N1 and N3 positions fundamentally alters the molecule's pharmacological profile.

The 1,3-diethylxanthine (1,3-DEX) scaffold provides the optimal steric bulk to interact with the deep hydrophobic pockets of the Adenosine A2A receptor. This structural modification not only enhances binding affinity but also shifts the selectivity profile away from the A1 receptor subtype .

In the context of neurodegenerative diseases—particularly Parkinson's Disease (PD)—the A2A receptor is highly localized to the striatal medium spiny neurons of the indirect basal ganglia pathway. Overactivation of these receptors drives excessive cAMP/PKA signaling, leading to excitotoxicity and motor deficits. By competitively antagonizing the A2A receptor, 1,3-DEX derivatives (such as the clinically approved Istradefylline) normalize this pathway, offering robust neuroprotection and motor symptom reversal.

Pathway Ado Endogenous Adenosine A2AR Adenosine A2A Receptor (Striatal Neurons) Ado->A2AR Agonist Activation DEX 1,3-Diethylxanthine Derivatives DEX->A2AR Competitive Antagonism Protect Neuroprotection & Recovery DEX->Protect Pathway Normalization Gs Gs Protein Coupling A2AR->Gs Overactivation in Pathology cAMP cAMP / PKA Cascade Gs->cAMP Overactivation in Pathology Tox Neurotoxicity & Motor Deficits cAMP->Tox Overactivation in Pathology

Figure 1: Mechanistic pathway of 1,3-Diethylxanthine antagonizing the A2A receptor to prevent toxicity.

Pharmacological Profiling & SAR Data

To understand the causality behind selecting 1,3-DEX over other xanthines for neurodegenerative assays, we must look at the quantitative binding kinetics. The addition of a C8-substituent (e.g., a phenyl or styryl group) to the 1,3-diethyl core further locks the molecule into the A2A binding site, increasing potency exponentially.

Table 1: Structure-Activity Relationship (SAR) of Xanthine Derivatives
Xanthine ScaffoldN1, N3 SubstituentsC8 SubstituentA1 Affinity (Kᵢ)A2A Affinity (Kᵢ)Primary Research Application
Theophylline DimethylHydrogen~10 µM~15 µMNon-selective baseline / Asthma
1,3-Diethylxanthine DiethylHydrogen~5 µM~2 µMCore scaffold evaluation
DPX DiethylPhenyl60 nM150 nMA1/A2A Dual antagonism studies
Istradefylline Diethyl3,4-Dimethoxystyryl>1000 nM10 nMHighly selective PD therapeutics

(Data synthesized from and .)

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all experimental workflows be designed as self-validating systems. An assay must internally prove that its signal is specific and its baseline is true. Below are the definitive protocols for evaluating 1,3-DEX derivatives.

Protocol A: Radioligand Binding Assay for A2A Receptor Affinity

Causality & Trustworthiness: When evaluating A2A receptor affinity, endogenous adenosine trapped in the tissue preparation will compete with your radioligand, artificially lowering the apparent affinity of the 1,3-DEX test compound. Pre-incubating the homogenate with Adenosine Deaminase (ADA) hydrolyzes this endogenous adenosine into inactive inosine, ensuring a true, zero-competition baseline. Furthermore, glass fiber filters carry a negative charge that non-specifically traps radioligands. Pre-soaking filters in 0.3% Polyethylenimine (PEI) neutralizes this charge, drastically reducing Non-Specific Binding (NSB) and validating your signal-to-noise ratio.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat striatal tissue (highly enriched in A2A receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl₂. Centrifuge at 48,000 × g for 30 minutes at 4°C. Resuspend the resulting pellet in fresh buffer.

  • Endogenous Ligand Clearance: Add ADA (0.2 U/mL) to the resuspended homogenate. Incubate at 37°C for 30 minutes to clear endogenous adenosine.

  • Assay Assembly: In a 96-well assay plate, combine the following:

    • 50 µL of the A2A-selective radioligand [³H]CGS 21680 (final concentration 2 nM).

    • 50 µL of the 1,3-DEX test compound (serial dilutions from 10⁻¹⁰ to 10⁻⁴ M).

    • 100 µL of the membrane suspension (approx. 50 µg protein/well).

    • Self-Validation Control: In parallel wells, replace the test compound with 10 µM NECA (a non-selective adenosine agonist) to define the absolute Non-Specific Binding (NSB) baseline.

  • Equilibration: Incubate the plate at 25°C for 90 minutes to allow competitive binding to reach equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (strictly pre-soaked in 0.3% PEI for 1 hour). Wash the filters three times with 3 mL of ice-cold buffer to flush unbound ligand while trapping receptor-bound complexes.

  • Quantification: Extract the filters into scintillation vials, add 3 mL of scintillation cocktail, dark-adapt for 12 hours, and quantify radioactivity (DPM) using a liquid scintillation counter. Calculate Kᵢ using the Cheng-Prusoff equation.

Workflow Prep 1. Membrane Prep (Striatal Tissue) ADA 2. ADA Treatment (Clear Endogenous Ado) Prep->ADA Incubate 3. Incubation ([3H]-Ligand + 1,3-DEX) ADA->Incubate Filter 4. Rapid Filtration (PEI-treated GF/B) Incubate->Filter Count 5. Scintillation Counting Filter->Count Analyze 6. IC50 / Ki Determination Count->Analyze

Figure 2: Self-validating workflow for Adenosine A2A receptor radioligand binding assays.

Protocol B: In Vitro Neuroprotection Assay (6-OHDA Model)

Causality & Trustworthiness: To prove that 1,3-DEX receptor binding translates to functional neuroprotection, we use the 6-Hydroxydopamine (6-OHDA) cellular model. 6-OHDA selectively induces oxidative stress and apoptosis in dopaminergic-like cells, mimicking PD pathology. A mandatory 1-hour pre-incubation with the 1,3-DEX derivative is required before applying the neurotoxin; this allows the antagonist to fully occupy the A2A receptors and preemptively downregulate the pro-apoptotic cAMP/PKA cascade before the toxic insult begins.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed SH-SY5Y human neuroblastoma cells in 96-well plates at a density of 1×10⁴ cells/well in DMEM/F12 media supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Antagonist Pre-treatment: Carefully aspirate the media. Add fresh media containing the 1,3-DEX test compound at varying concentrations (0.1 µM, 1 µM, 10 µM). Incubate strictly for 1 hour prior to the neurotoxic insult.

  • Neurotoxic Insult: Add 6-OHDA (final concentration 50 µM) directly to the wells.

    • Self-Validation Controls: Include a "Vehicle Control" (media only, no 6-OHDA, no DEX) to establish 100% viability, and an "Insult Control" (6-OHDA only) to establish the maximum cell death baseline.

  • Co-Incubation: Return the plate to the incubator for 24 hours.

  • Viability Readout (MTT): Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in living cells will reduce the yellow MTT to insoluble purple formazan crystals.

  • Solubilization & Measurement: Carefully aspirate the media without disturbing the crystals. Add 100 µL of DMSO to each well to solubilize the formazan. Measure the absorbance at 570 nm using a microplate reader to quantify cell viability relative to controls.

References

  • Jacobson, K. A., Ukena, D., Padgett, W., Daly, J. W., & Kirk, K. L. (1987). Xanthine functionalized congeners as potent ligands at A2-adenosine receptors. Journal of Medicinal Chemistry.[Link][1]

  • Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. Proceedings of the National Academy of Sciences.[Link][2]

  • Alnassan, A. A., et al. (2019). Tricyclic xanthine derivatives containing a basic substituent: adenosine receptor affinity and drug-related properties. RSC Advances.[Link][3]

  • Müller, C. E., et al. (2004). The adenosine A(2A) antagonistic properties of selected C8-substituted xanthines. Bioorganic & Medicinal Chemistry Letters.[Link][4]

Sources

Using 1,3-Diethylxanthine in Parkinson's disease models

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Interrogation of Adenosine Receptors in Parkinson’s Disease Models using 1,3-Dialkylxanthines

Part 1: Executive Summary & Chemical Disambiguation

Critical Note on Nomenclature: In the context of Parkinson’s Disease (PD) research, "1,3-Diethylxanthine" refers to a chemical scaffold that forms the basis of several critical adenosine receptor antagonists. However, the unmodified 1,3-diethylxanthine molecule acts as a weak, non-selective antagonist (a metabolite of caffeine).

To generate robust, publication-quality data in PD models, researchers typically utilize two specific high-affinity analogues derived from this scaffold. This guide addresses the protocols for the scaffold class, with specific focus on the Adenosine A1 receptor antagonist DPCPX (often confused with diethyl- variants due to structural similarity) and the Adenosine A2A antagonist Istradefylline (KW-6002) , which contains a 1,3-diethyl core.

CompoundCommon NameReceptor TargetRole in PD Research
1,3-Diethylxanthine (Metabolite)Non-selective (Low Affinity)Comparative control; metabolite studies.
1,3-Dipropyl-8-cyclopentylxanthine DPCPX A1 (Selective) Neuroprotection; Presynaptic DA regulation.
(E)-1,3-diethyl-8-(3,4-dimethoxystyryl)... KW-6002 (Istradefylline) A2A (Selective) Symptomatic relief; Dyskinesia reduction.

Scientific Rationale: Adenosine acts as a "brake" on dopaminergic signaling in the striatum.

  • A1 Receptors (Presynaptic): Located on dopamine terminals. Activation inhibits dopamine release. Antagonism (DPCPX) disinhibits the terminal, enhancing dopamine release and potentially protecting mitochondrial function.

  • A2A Receptors (Postsynaptic): Located on Medium Spiny Neurons (indirect pathway).[1][2] Activation reduces D2 receptor efficacy. Antagonism (KW-6002) restores motor balance in the absence of dopamine.

Part 2: Mechanism of Action

The following diagram illustrates the mechanistic entry point for 1,3-dialkylxanthines in the nigrostriatal pathway.

G cluster_presynaptic Presynaptic Dopamine Terminal cluster_drug A1R Adenosine A1 Receptor Gi Gi/o Protein A1R->Gi Activation (Constitutive/Adenosine) Ca Ca2+ Influx Gi->Ca Inhibits DA_Vesicle Dopamine Vesicle Ca->DA_Vesicle Triggers Fusion DPCPX_Effect Result: Enhanced Dopamine Release & Neuroprotection DA_Vesicle->DPCPX_Effect Disinhibition DPCPX 1,3-Dialkylxanthine (e.g., DPCPX) DPCPX->A1R Antagonism (Blockade)

Figure 1: Mechanism of Action. DPCPX blocks the presynaptic A1 receptor, preventing the Gi-mediated inhibition of Calcium influx, thereby facilitating Dopamine release.

Part 3: Preparation and Formulation Protocol

Challenge: Xanthine derivatives (especially DPCPX) are highly hydrophobic. Improper formulation leads to precipitation upon contact with physiological saline, causing variability in absorption and "false negative" behavioral data.

Validated Vehicle Formulation (Self-Validating System): Do not use simple saline. Use a co-solvent system.

Reagents:

  • 1,3-Diethylxanthine or DPCPX (Solid).

  • DMSO (Dimethyl sulfoxide), sterile.

  • Tween 80 (Polysorbate 80).

  • 0.9% Saline (warm).

Step-by-Step Formulation:

  • Weighing: Calculate the total mass required for a batch. (Target dose: 1–5 mg/kg).

  • Primary Solubilization: Dissolve the solid compound in 100% DMSO . The volume of DMSO should be 10% of the final injection volume.

    • Checkpoint: Ensure the solution is perfectly clear. Vortex for 1 minute.

  • Surfactant Addition: Add Tween 80 to the DMSO solution. The volume of Tween 80 should be 10% of the final volume. Vortex vigorously.

  • Aqueous Phase: Slowly add warm (37°C) 0.9% Saline (80% of final volume) dropwise while vortexing.

    • Why? Rapid addition of cold saline causes immediate precipitation (cloudiness).

  • Final Composition: 10% DMSO / 10% Tween 80 / 80% Saline.

  • Validation: Inspect for crystals under a light source. If cloudy, sonicate at 40°C for 10 minutes. If crystals persist, the data will be invalid.

Part 4: Experimental Protocols

Application A: Neuroprotection in MPTP Mouse Model

Rationale: A1 antagonism (DPCPX) has been shown to prevent dopaminergic degeneration if administered during the toxin exposure, likely by modulating mitochondrial stress and glutamate release.

Subject: C57BL/6J Mice (Male, 8-10 weeks).

Timeline Workflow:

Timeline Day0 Day -7 to -1 Habituation Day1 Day 0 Start Pre-treatment (DPCPX 5 mg/kg i.p.) Day0->Day1 Day7 Day 7 MPTP Lesioning (4x 20mg/kg, 2h intervals) Day1->Day7 Day8 Day 8-21 Post-treatment (DPCPX Daily) Day7->Day8 Day22 Day 22 Sacrifice & IHC (TH Staining) Day8->Day22

Figure 2: Experimental Timeline for Neuroprotection Study.

Protocol Steps:

  • Pre-treatment: Administer DPCPX (5 mg/kg, i.p.) daily for 7 days prior to lesioning.

    • Control Group: Vehicle (10% DMSO/Tween/Saline) i.p.

  • Lesioning (Day 7): Administer MPTP-HCl (20 mg/kg, free base) intraperitoneally, 4 injections at 2-hour intervals.

    • Safety: MPTP is a severe biohazard. Use negative pressure hoods and specific PPE.

  • Co-treatment: Continue DPCPX administration 1 hour prior to the first MPTP injection and daily thereafter for 14 days.

  • Readout (Day 22):

    • Behavior: Rotarod test (motor coordination) and Passive Avoidance (cognitive retention).

    • Histology: Tyrosine Hydroxylase (TH) stereology in Substantia Nigra pars compacta (SNpc).

    • Biochemistry: HPLC for striatal Dopamine and DOPAC levels.

Application B: Symptomatic Motor Assessment (6-OHDA Rat)

Rationale: To test if the compound reverses motor deficits or potentiates L-DOPA.

Subject: Sprague-Dawley Rats (Lesioned).

  • Lesion: Unilateral stereotaxic injection of 6-OHDA into the Medial Forebrain Bundle (MFB).

  • Screening: at 3 weeks, test with Apomorphine (0.05 mg/kg s.c.). Only select rats with >7 rotations/min (indicates >90% DA depletion).

  • Drug Testing (Washout 3 days):

    • Group A: Vehicle.

    • Group B: L-DOPA (sub-threshold dose, e.g., 3 mg/kg).

    • Group C: 1,3-Diethylxanthine/DPCPX (1 mg/kg) + L-DOPA (3 mg/kg).

  • Measurement: Place rat in rotometer bowls. Record contralateral vs. ipsilateral rotations for 180 minutes.

  • Success Criteria: A significant increase in contralateral rotations in Group C vs Group B indicates the antagonist potentiates the dopamine response.

Part 5: Data Summary & Reference Values

Binding Affinity Profile (Ki values): Use this table to verify you are using the correct "1,3-Diethyl" derivative for your specific target.

CompoundA1 Receptor (Ki)A2A Receptor (Ki)Selectivity Ratio (A1/A2A)
DPCPX 3.9 nM 130 nM~33x (A1 Selective)
KW-6002 > 1000 nM2.2 nM ~500x (A2A Selective)
1,3-Diethylxanthine ~10-50 µM~10-50 µMNon-selective (Weak)

Data compiled from Daly et al. and Tocris Bioscience specifications.

Part 6: Troubleshooting (Self-Validating)

SymptomProbable CauseCorrective Action
Cloudy injection solution Rapid saline addition or cold reagents.Re-make solution. Warm saline to 37°C. Add dropwise to DMSO/Tween mix.
No effect in MPTP model Dosing timing incorrect.A1 antagonists are most effective as pre-treatments or co-treatments. Post-damage recovery is limited.
High mortality in MPTP Synergistic toxicity.DPCPX can alter cardiovascular parameters. Monitor heart rate. Ensure hydration (saline s.c.) after MPTP.
Variable behavioral data Circadian rhythm effects.[3]Adenosine levels fluctuate diurnally. Always dose and test at the same time of day (e.g., ZT 3-5).

References

  • Prediger, R. D., et al. (2005). "Effects of adenosine receptor antagonists in MPTP mouse model of Parkinson's disease: mitochondrial DNA integrity." Archives of Medical Science.

  • Tocris Bioscience. "DPCPX Product Information and Solubility Data." Tocris Scientific Citations.

  • Daly, J. W., et al. (1988). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry.

  • Chen, J.F., et al. (2001). "Neuroprotection by caffeine and A(2A) adenosine receptor inactivation in a model of Parkinson's disease." Journal of Neuroscience.

  • Cenci, M. A., & Lundblad, M. (2006). "Post- versus presynaptic plasticity in L-DOPA-induced dyskinesia." Journal of Neurochemistry.

Sources

Application Note: Protocols for Dissolving 1,3-Diethylxanthine for Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Diethylxanthine (CAS: 5169-95-9), a structural analogue of theophylline (1,3-dimethylxanthine), functions primarily as an adenosine receptor antagonist.[1] Like many xanthine derivatives, it exhibits poor aqueous solubility at neutral pH due to strong inter-base hydrogen bonding and base stacking.[2] This hydrophobicity presents a significant challenge in in vitro applications, where "crashing out" (precipitation) upon dilution into culture media is a common failure mode.

This guide provides a field-proven, self-validating protocol for solubilizing 1,3-Diethylxanthine. It prioritizes the maintenance of compound stability and cell viability by strictly controlling solvent concentration and mixing dynamics.

Physicochemical Profile & Solubility Logic

To dissolve a compound effectively, one must understand the forces holding its crystal lattice together. 1,3-Diethylxanthine possesses an unsubstituted nitrogen at position 7 (N7), rendering it weakly acidic (pKa ~ 8.6).[1]

PropertyValueImplication for Solubilization
Molecular Weight 208.22 g/mol Moderate MW; diffuses rapidly once dissolved.[1]
CAS Number 5169-95-9Use for precise reagent verification.[1]
LogP (Octanol/Water) ~0.6 - 1.2Moderately lipophilic; prefers organic solvents over water.[1]
pKa ~8.6 (N7-H)Critical: Solubility increases significantly at pH > 10 (deprotonation), but high pH is toxic to cells.[1]
Water Solubility < 1 mg/mL (Neutral pH)Insoluble for stock preparation.
DMSO Solubility ~10 - 25 mg/mLPrimary Vehicle. Excellent solvent power.[1]
Ethanol Solubility ~2 - 5 mg/mLSecondary option; lower capacity than DMSO.[1]
The "Crystal Crash" Phenomenon

Xanthines are notorious for rapid recrystallization when a concentrated organic stock is introduced to an aqueous buffer. The local high concentration at the injection site causes immediate precipitation before the solvent can disperse. The protocol below uses a "High-Velocity Dispersion" technique to prevent this.

Protocol A: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable, sterile 50 mM Master Stock. Reagents:

  • 1,3-Diethylxanthine (Solid, >98% purity)[1]

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (Sigma-Aldrich or equivalent)[1]

  • Vessel: Borosilicate glass vial (Avoid polystyrene which DMSO can degrade).

Step-by-Step Methodology
  • Calculation: To prepare 1 mL of 50 mM stock:

    
    
    
    
    
  • Weighing: Weigh ~10.4 mg of powder into a sterile glass vial. Record exact mass to adjust solvent volume for precision.

  • Solvation (The "Wetting" Phase): Add 50% of the calculated DMSO volume. Vortex vigorously for 30 seconds.

    • Why? Adding all solvent at once can trap air bubbles in the powder, hindering solvation.

  • Completion: Add the remaining DMSO. Vortex for 1 minute.

    • Visual Check: Solution must be crystal clear. If particles persist, sonicate in a water bath at 37°C for 5–10 minutes.

  • Sterilization:

    • Do NOT use standard cellulose acetate filters (DMSO dissolves them).

    • Use a 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter.

    • Note: DMSO is bacteriostatic; filtration is primarily to remove undissolved micro-particulates.

  • Storage: Aliquot into amber glass vials (20–50 µL per vial) to avoid freeze-thaw cycles. Store at -20°C. Stable for 6 months.

Protocol B: Dilution into Cell Culture Media (The Critical Step)

Objective: Dilute stock to working concentration (e.g., 100 µM) without precipitation. Constraint: Final DMSO concentration must be


 (v/v) to avoid cytotoxicity.
The "Dropwise Vortex" Method
  • Pre-warm Media: Warm cell culture media to 37°C. Cold media accelerates precipitation.

  • Agitation: Set a vortex mixer to low speed or use a magnetic stir bar in a beaker.

  • Injection:

    • Hold the pipette tip submerged in the media (not above the surface).

    • Slowly eject the DMSO stock into the center of the vortex/flow.

    • Mechanism:[1][3] Rapid dispersion prevents the local concentration of xanthine from exceeding its solubility limit during the mixing phase.

  • Equilibration: Allow the media to stir/mix for 2 minutes before applying to cells.

Workflow Diagram (Graphviz)

G cluster_warning Critical Failure Point Start Solid 1,3-Diethylxanthine Stock 50 mM Master Stock (Clear Solution) Start->Stock Add Solvent Solvent Anhydrous DMSO (Cell Culture Grade) Solvent->Stock Sonicate Sonicate @ 37°C (If cloudy) Stock->Sonicate Particulates? Dilution Working Solution (10 - 100 µM) Stock->Dilution Dropwise Addition into Vortex Sonicate->Stock Dissolved Media Culture Media (37°C) Media->Dilution Cells Apply to Cells (DMSO < 0.5%) Dilution->Cells

Figure 1: Workflow for the solubilization and dilution of 1,3-Diethylxanthine, highlighting the critical dilution step to prevent precipitation.

Troubleshooting & Quality Control

ObservationCauseCorrective Action
Cloudiness in Stock Moisture in DMSOUse fresh, anhydrous DMSO.[1][3] Water dramatically reduces xanthine solubility.
Crystals in Media "Crash out" effect1. Pre-warm media to 37°C.2. Reduce stock concentration.3. Use intermediate dilution step (see below).
Cell Death (Control) DMSO ToxicityEnsure final DMSO < 0.5%.[4] Include a "Vehicle Only" control group.

Advanced Technique: Intermediate Dilution If the transition from 50 mM (DMSO) to 100 µM (Media) causes precipitation, use a 10x Intermediate :

  • Dilute 50 mM Stock 1:10 into sterile PBS (warm) to make 5 mM.

  • Immediately dilute this 5 mM solution into the final media.

    • Note: This is risky for xanthines as they may crash in PBS. Only use if direct media dilution fails.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed). Xanthines are central nervous system stimulants and adenosine antagonists.

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle powder in a fume hood to avoid inhalation.

  • Permeability: DMSO increases skin permeability. If the stock solution spills on skin, it will carry the drug into the bloodstream immediately. Wash instantly with soap and water.

References

  • Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[5] "Protocol for Dissolving Compounds in DMSO for Biological Assays." BenchChem Protocols.

  • Sigma-Aldrich. (2023).[1] "Biochemical Solubility Guide for Cell Culture." Merck/Sigma Technical Documents.

  • Emulate Bio. (2019). "Compound Treatment Solution Preparation and Treatment." Organ-Chip Protocols.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 101420, 1,3-Diethylxanthine." PubChem.

Disclaimer: This protocol is for research use only. It is not intended for diagnostic or therapeutic procedures.[6][7] Always verify the specific Certificate of Analysis (CoA) for your batch of 1,3-Diethylxanthine, as salt forms or hydrates may alter molecular weight and solubility.[1]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of 1,3-Diethylxanthine in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Pharmacokineticists Document Type: Technical Application Note & Validated Protocol

Executive Summary & Mechanistic Rationale

1,3-Diethylxanthine is a synthetic xanthine derivative of significant interest in drug development, both as a potent adenosine A2A receptor antagonist [3] and as a highly reliable internal standard (IS) for the quantification of endogenous and exogenous methylxanthines (e.g., theophylline, caffeine) [1, 2].

Quantifying 1,3-Diethylxanthine in complex biological matrices like human plasma presents distinct analytical challenges. Plasma is rich in proteins and phospholipids that can cause severe column fouling in UV detection and ion suppression in mass spectrometry (MS). As a Senior Application Scientist, the methodology presented here is designed not just as a sequence of steps, but as a self-validating analytical system . Every phase of this protocol—from the choice of precipitation solvent to the mobile phase pH—is grounded in the physicochemical properties of the xanthine core.

Causality in Methodological Design
  • Sample Preparation: We utilize cold acetonitrile for protein precipitation rather than methanol. Acetonitrile has a lower dielectric constant, which more aggressively strips the hydration shell from plasma proteins. This yields a tightly packed protein pellet upon centrifugation, drastically reducing phospholipid carryover[4].

  • Chromatographic Separation: A C18 (octadecylsilane) stationary phase is employed. The ethyl substitutions at the 1 and 3 positions of the xanthine ring increase the molecule's hydrophobicity compared to its dimethyl counterpart (theophylline). This structural modification ensures strong, predictable hydrophobic interactions with the C18 phase, allowing it to elute well after polar endogenous plasma interferences [1].

  • Ionization Control: The mobile phase is buffered with 0.1% formic acid (for MS) or ammonium acetate at pH 4.5 (for UV). Because xanthines are weak bases, maintaining an acidic pH ensures the analyte remains in a consistent ionization state, preventing peak tailing caused by secondary interactions with unendcapped silanol groups on the silica column.

Analytical Workflows

To ensure reproducibility, the sample preparation workflow must be strictly adhered to. The diagram below maps the critical path from sample collection to instrument injection.

HPLC_Workflow N1 Plasma Collection (K2EDTA) N2 Spike Internal Standard (IS) N1->N2 N3 Protein Precipitation (Cold Acetonitrile) N2->N3 N4 Centrifugation (14,000 x g) N3->N4 N5 Supernatant Evaporation (N2) N4->N5 N6 Reconstitution & HPLC Injection N5->N6

Fig 1: Step-by-step plasma sample preparation workflow for HPLC analysis.

Self-Validating Experimental Protocols

A robust protocol must verify its own accuracy during execution. The following procedure integrates Quality Control (QC) and System Suitability Tests (SST) directly into the workflow.

Plasma Sample Preparation (Protein Precipitation)
  • Thawing and Aliquoting: Thaw human plasma samples on ice to prevent enzymatic degradation. Transfer 100 µL of plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Addition: Spike 10 µL of the Internal Standard (e.g., 1,3-dipropylxanthine, 10 µg/mL) into the plasma.

    • Causality: Adding the IS before extraction ensures that any volumetric losses during precipitation, transfer, or evaporation are mathematically canceled out during the final peak-area ratio calculation.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 60 seconds.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Supernatant Transfer & Evaporation: Transfer 250 µL of the clear supernatant to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex for 30 seconds and transfer to an HPLC autosampler vial equipped with a 200 µL glass insert.

System Suitability & Run Logic

To guarantee data integrity, the analytical run must follow a self-validating sequence:

Validation_Logic SST System Suitability Test (SST) Ensures instrument readiness Blank Blank Plasma Injection Checks for matrix interference SST->Blank Calib Calibration Curve (6-points) Establishes linearity (R² > 0.995) Blank->Calib QC Quality Control (LQC, MQC, HQC) Validates accuracy & precision Calib->QC QC->Calib Fails (Deviation >15%) Sample Unknown Plasma Samples Quantification of 1,3-Diethylxanthine QC->Sample

Fig 2: Self-validating analytical sequence ensuring continuous data integrity.

  • SST Criteria: Inject a reference standard 6 times. The Relative Standard Deviation (RSD) of the retention time and peak area must be < 2.0%.

  • QC Bracketing: Insert Low, Medium, and High QC samples every 10-15 unknown samples. If a QC deviates by >15% from its nominal concentration, the system assumes matrix drift or column degradation, and the run is automatically paused for troubleshooting [4].

Instrumental Parameters & Data Presentation

Depending on the required sensitivity (pharmacokinetic profiling vs. high-throughput screening), either HPLC-UV or LC-MS/MS can be employed. The conjugated purine-dione ring of 1,3-Diethylxanthine provides excellent UV absorbance at 273 nm, while its structure allows for predictable fragmentation in tandem mass spectrometry [2].

Table 1: Optimized Chromatographic and Mass Spectrometric Parameters
ParameterHPLC-UV MethodLC-MS/MS Method
Analytical Column C18 (150 x 4.6 mm, 5 µm)Ascentis Express RP-Amide (150 x 2.1 mm, 2.7 µm)
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Elution Profile Isocratic (80% A : 20% B)Gradient (10% B to 90% B over 5 min)
Flow Rate 1.0 mL/min0.3 mL/min
Detection UV Absorbance at 273 nmESI+ MRM (m/z 209.1 → 153.1)
Injection Volume 20 µL5 µL
Column Temperature 25°C40°C
Table 2: Method Validation Performance Metrics (Human Plasma Matrix)
Validation MetricHPLC-UV PerformanceLC-MS/MS PerformanceFDA/EMA Acceptance Criteria
Linear Dynamic Range 0.5 – 50 µg/mL5 – 1000 ng/mLR² ≥ 0.995
Limit of Detection (LOD) 0.15 µg/mL1.5 ng/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 0.5 µg/mL5.0 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (RSD) 3.2 – 5.1%1.8 – 4.2%≤ 15% (≤ 20% at LOQ)
Extraction Recovery 88.5 – 92.1%94.2 – 98.5%Consistent and reproducible

References

The following authoritative sources ground the mechanistic and procedural claims made in this application note. Click the links to verify the source literature.

  • Title: Determination of theophylline and its metabolites in human urine and plasma by high-performance liquid chromatography. Source: PubMed (National Institutes of Health) URL: 1

  • Title: Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS-MS. Source: LCGC International (Chromatography Online) URL: 2

  • Title: The adenosine A(2A) antagonistic properties of selected C8-substituted xanthines. Source: Bioorganic Chemistry (via ResearchGate) URL: 3

  • Title: Application Note: High-Throughput Analysis of 3-Methylxanthine in Human Plasma Using LC- MS/MS with a Deuterated Internal Standard. Source: BenchChem Technical Support URL: 4

Sources

Application Notes and Protocols: 1,3-Diethylxanthine as a Pharmacological Tool Compound

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

1,3-Diethylxanthine (DEX) is a synthetic methylxanthine derivative and a foundational tool compound in neuropharmacology and drug discovery. Structurally related to the naturally occurring theophylline (1,3-dimethylxanthine), DEX exhibits a higher baseline affinity for adenosine receptors (ARs) due to the increased lipophilicity and optimal receptor pocket fit provided by its ethyl substituents (1)[2].

While DEX acts as a non-selective competitive antagonist at both A1 and A2A receptor subtypes, its true value lies in its role as a versatile chemical scaffold. By substituting the C8 position of the 1,3-diethylxanthine core, researchers have developed highly potent and selective antagonists. Notable examples include the Parkinson's disease adjunct therapy Istradefylline (a highly selective A2A antagonist) (3)[3] and various novel anti-proliferative agents targeting cancer cell lines (4)[4].

Mechanistic Overview

Adenosine receptors are G-protein-coupled receptors (GPCRs) that regulate a wide array of physiological functions, including myocardial oxygen consumption and neurotransmitter release. The A1 receptor is coupled to inhibitory Gi proteins (decreasing cAMP), while the A2A receptor is coupled to stimulatory Gs proteins (increasing cAMP). 1,3-Diethylxanthine competitively binds to the orthosteric site of these receptors, preventing endogenous adenosine from inducing its downstream signaling cascades.

G Adenosine Adenosine (Endogenous Agonist) A1R A1 Receptor Adenosine->A1R Activates A2AR A2A Receptor Adenosine->A2AR Activates DEX 1,3-Diethylxanthine (Antagonist) DEX->A1R Blocks DEX->A2AR Blocks Gi Gi Protein (Inhibitory) A1R->Gi Gs Gs Protein (Stimulatory) A2AR->Gs AC Adenylyl Cyclase (AC) Gi->AC Inhibits Gs->AC Stimulates cAMP_down Decreased cAMP AC->cAMP_down cAMP_up Increased cAMP AC->cAMP_up

Figure 1: Mechanism of 1,3-Diethylxanthine as a competitive antagonist at A1 and A2A receptors.

Physicochemical and Binding Profile

Understanding the baseline binding kinetics of the DEX scaffold is crucial for structure-activity relationship (SAR) studies. The N1 and N3 ethyl substitutions significantly enhance receptor pocket binding compared to the methyl groups of theophylline, leading to an approximate 10-fold increase in binding affinity[2].

Table 1: Comparative Adenosine Receptor Affinities

CompoundSubstitutionA1 Receptor Ki (nM)A2A Receptor Ki (nM)Primary Application
Theophylline 1,3-Dimethyl~10,000~10,000Clinical bronchodilator
1,3-Diethylxanthine 1,3-Diethyl~1,5002,710Baseline Tool Compound
Istradefylline C8-Substituted DEX>1,00011.9Selective A2A Antagonist

(Data synthesized from Bruns et al. and related SAR characterization studies[2][3])

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 1,3-Diethylxanthine

Traditional synthesis of xanthines via the Traube purine synthesis often suffers from long reaction times (up to several hours) due to the poor solubility of precursors in triethyl orthoformate. Microwave irradiation circumvents this, providing rapid, high-yield imidazole ring formation (5)[5].

  • Causality Check: Microwave heating ensures uniform thermal distribution, rapidly overcoming the activation energy barrier for the cyclization of the intermediate. The addition of an acid catalyst accelerates the elimination of ethanol during the condensation with triethyl orthoformate, minimizing side reactions and thermal degradation.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vessel, suspend 1.0 mmol of 5,6-diamino-1,3-diethyluracil in 5.0 mL of triethyl orthoformate.

  • Catalysis: Add a catalytic amount of anhydrous p-toluenesulfonic acid (PTSA) to facilitate cyclization.

  • Irradiation: Seal the vessel and subject it to microwave irradiation (e.g., 150 W) at 120°C for exactly 5 minutes.

  • Cooling & Precipitation: Allow the vessel to cool to room temperature. Add 10 mL of petroleum ether to maximize the precipitation of the product.

  • Isolation: Filter the precipitate under vacuum, wash with cold petroleum ether (2 x 5 mL), and dry in a vacuum oven at 70°C.

  • Validation: Expected yield is ~76%. Confirm identity via melting point (approx. 221°C) and 1H-NMR (CDCl3: δ 1.28, 1.36 for CH3; δ 4.15, 4.21 for CH2; δ 7.81 for C8-H)[5].

Protocol 2: Radioligand Binding Assay for A1/A2A Receptors

To evaluate the binding affinity of novel DEX derivatives, competitive radioligand binding assays are performed using native rat brain membranes[3].

  • Causality Check: Rat cortical membranes are utilized for A1 assays due to their high density of A1 receptors, whereas striatal membranes are selected for A2A assays, providing a physiologically relevant lipid microenvironment. The inclusion of adenosine deaminase (ADA) in the membrane preparation is critical; it hydrolyzes endogenous adenosine into inosine, preventing it from competing with the radioligand and artificially lowering the apparent affinity of the test compound.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical (for A1) or striatal (for A2A) tissues in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 20 mins at 4°C. Resuspend the pellet in the same buffer containing 2 U/mL ADA and incubate for 30 mins at 37°C.

  • Assay Setup: In 96-well plates, combine 50 µL of the test compound (serial dilutions from 10^-10 to 10^-4 M), 50 µL of radioligand (1 nM[3H]DPCPX for A1; 5 nM [3H]CGS21680 for A2A), and 100 µL of membrane suspension (approx. 50 µg protein/well).

  • Incubation: Incubate the mixture at 25°C for 90 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to neutralize the negative charge of the glass fibers and reduce non-specific binding) using a cell harvester.

  • Washing & Detection: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer. Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity.

  • Data Analysis: Calculate IC50 values using non-linear regression and convert to Ki values using the Cheng-Prusoff equation.

Protocol 3: In Vitro Anti-Proliferative Assay (MTT)

Recent studies indicate that C8-heterocyclic derivatives of 1,3-diethylxanthine possess significant anti-cancer properties[4]. The MTT assay is a self-validating colorimetric method to assess cell metabolic activity as a proxy for viability.

  • Causality Check: The reduction of yellow MTT to purple formazan is exclusively catalyzed by mitochondrial succinate dehydrogenase in metabolically active cells. By dissolving the formazan in DMSO, the colorimetric shift becomes directly proportional to the number of viable cells, providing a self-validating quantitative measure of the compound's cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed human lung cancer cells (A549) or breast cancer cells (MCF7) in 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment: Aspirate the media and replace with 100 µL of fresh media containing varying concentrations of the DEX derivative (e.g., 1 to 100 µM). Include a vehicle control (0.1% DMSO). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 100 µL of DMSO to each well and shake the plate for 10 minutes to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control and determine the IC50.

Workflow Precursor 5,6-Diamino-1,3-diethyluracil (Precursor) Synthesis Microwave-Assisted Ring Closure Precursor->Synthesis DEX 1,3-Diethylxanthine (Core Scaffold) Synthesis->DEX Triethyl orthoformate 5 min, 76% yield Deriv C8-Substitution & Derivatization DEX->Deriv Assay1 Radioligand Binding (A1/A2A Affinity) Deriv->Assay1 Assay2 MTT Assay (Cell Viability) Deriv->Assay2 Lead Lead Compound (e.g., Istradefylline) Assay1->Lead Assay2->Lead

Figure 2: Drug discovery workflow from 1,3-Diethylxanthine synthesis to biological screening.

References

  • [2] Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. - PNAS. URL: 1

  • [3] Tricyclic xanthine derivatives containing a basic substituent: adenosine receptor affinity and drug-related properties. - PMC. URL: 3

  • [4] New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. - DergiPark. URL: 4

  • [5] Synthesis of xanthine derivatives by microwave-assisted ring closure reaction. - ResearchGate. URL: 5

  • Characterization of the A2 Adenosine Receptor Labeled by [3H]... - Electronics and Books. URL: Link

Sources

Synthesis of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 1,3-Diethyl-7-methyl-8-(phenoxymethyl)-xanthine

Executive Summary

This guide details the synthesis of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine , a potent adenosine receptor antagonist structurally related to caffeine. Unlike naturally occurring methylxanthines, the specific 1,3-diethyl substitution pattern enhances lipophilicity and binding affinity for A1 and A2A receptors.

The protocol employs a convergent Traube purine synthesis strategy, modified for regioselective functionalization. It proceeds through the formation of a 5,6-diaminouracil core, followed by acylation with phenoxyacetic acid, alkaline cyclization, and a final regioselective N7-methylation. This modular approach ensures high purity and allows for the facile generation of derivatives by varying the phenoxyacetic acid precursor.

Retrosynthetic Analysis & Workflow

The synthesis is deconstructed into three critical phases:

  • Core Construction: Formation of the 1,3-diethyl-5,6-diaminouracil scaffold.[1]

  • C8-Functionalization: Installation of the phenoxymethyl moiety via amide coupling and ring closure.

  • N7-Methylation: Regioselective alkylation to lock the xanthine tautomer.

Figure 1: Synthetic Pathway

G Start 1,3-Diethylurea + Cyanoacetic Acid Uracil 1,3-Diethyl-6-aminouracil Start->Uracil Condensation (Ac2O) Nitroso 5-Nitroso Intermediate Uracil->Nitroso NaNO2, HCl Diamine 1,3-Diethyl-5,6-diaminouracil Nitroso->Diamine Reduction (Na2S2O4) Amide Amide Intermediate Diamine->Amide Acylation Coupling Coupling Reagent (EDCI or DCC) + Phenoxyacetic Acid Coupling->Amide Xanthine_H 1,3-Diethyl-8-(phenoxymethyl)xanthine (N7-H Species) Amide->Xanthine_H Cyclization (NaOH, Heat) Target TARGET: 1,3-Diethyl-7-methyl- 8-(phenoxymethyl)-xanthine Xanthine_H->Target N7-Methylation Methylation MeI / K2CO3 / DMF Methylation->Target

Caption: Step-wise synthetic workflow from urea precursor to final N7-methylated xanthine.

Detailed Experimental Protocols

Phase 1: Synthesis of 1,3-Diethyl-5,6-diaminouracil

Rationale: The 5,6-diamino motif is unstable and sensitive to oxidation. It is best generated in situ or used immediately after reduction of the stable 5-nitroso precursor.

Reagents:

  • 1,3-Diethyl-6-aminouracil (prepared from 1,3-diethylurea and cyanoacetic acid).

  • Sodium nitrite (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Hydrochloric acid (

    
    ).
    
  • Sodium dithionite (

    
    ) or Ammonium sulfide.
    

Protocol:

  • Nitrosation: Dissolve 1,3-diethyl-6-aminouracil (

    
    ) in water (
    
    
    
    ) acidified with acetic acid. Cool to
    
    
    .
  • Add

    
     (
    
    
    
    ) solution dropwise. A violet/red precipitate of 1,3-diethyl-5-nitroso-6-aminouracil will form immediately. Stir for 1 hour, filter, and wash with cold water.
  • Reduction: Suspend the nitroso compound in water (

    
    ) at 
    
    
    
    . Add solid
    
    
    portion-wise until the color changes from violet to pale yellow/white.
  • Isolation: Cool to

    
    . The 1,3-diethyl-5,6-diaminouracil  may precipitate. If not, use immediately for the next step (one-pot protocol recommended to prevent oxidation).
    
Phase 2: Acylation and Ring Closure (Formation of C8-Phenoxymethyl)

Rationale: Direct condensation using EDCI (carbodiimide coupling) is preferred over acid chlorides to tolerate the ether linkage in phenoxyacetic acid and prevent side reactions.

Reagents:

  • 1,3-Diethyl-5,6-diaminouracil (freshly prepared).[1]

  • Phenoxyacetic acid (

    
    ).
    
  • EDCI (

    
    -(3-Dimethylaminopropyl)-
    
    
    
    -ethylcarbodiimide hydrochloride,
    
    
    ).
  • Solvent: DMF or Methanol/Water (1:1).

  • Base:

    
    .
    

Protocol:

  • Coupling: Dissolve the diamine and phenoxyacetic acid in DMF. Add EDCI and stir at room temperature for 4–6 hours. Monitor by TLC for the disappearance of the diamine.

  • Workup: Pour the mixture into ice water. The amide intermediate will precipitate. Filter and dry.[2][3]

  • Cyclization: Suspend the amide in

    
     (
    
    
    
    ). Heat to reflux (
    
    
    ) for 1–2 hours.
    • Mechanism:[1][4][5] The alkaline conditions promote dehydration of the amide to close the imidazole ring.

  • Neutralization: Cool the solution and acidify carefully with concentrated HCl to pH 5. The product, 1,3-diethyl-8-(phenoxymethyl)xanthine , will precipitate as a white solid.

  • Purification: Recrystallize from Ethanol/Water.

Phase 3: Regioselective N7-Methylation

Rationale: In 1,3-dialkylxanthines, the N7 position is the most acidic (


) and nucleophilic site for alkylation. N9 is sterically hindered by the bulky C8-phenoxymethyl group, ensuring high regioselectivity for N7.

Reagents:

  • 1,3-Diethyl-8-(phenoxymethyl)xanthine.[1][5][6][7]

  • Methyl Iodide (

    
    , 
    
    
    
    ) or Dimethyl Sulfate.
  • Potassium Carbonate (

    
    , anhydrous).
    
  • Solvent: DMF or Acetone.

Protocol:

  • Dissolve the xanthine precursor (

    
    ) in anhydrous DMF (
    
    
    
    ).
  • Add

    
     (
    
    
    
    ) and stir for 15 minutes to generate the xanthine anion.
  • Add Methyl Iodide (

    
    ) dropwise.
    
  • Stir at

    
     for 2 hours.
    
    • Note: Do not overheat to avoid quaternization at N9.

  • Workup: Pour into water (

    
    ). Extract with Ethyl Acetate (
    
    
    
    ).
  • Drying: Wash organics with brine, dry over

    
    , and evaporate.
    
  • Final Purification: Column chromatography (Silica gel, 2–5% MeOH in DCM) or recrystallization from EtOH.

Analytical Data & Validation

Table 1: Expected Physicochemical Properties

PropertyValue / Characteristic
Molecular Formula

Molecular Weight

Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF,

; sparingly soluble in water.
TLC (

)

(DCM:MeOH 95:5)

Key Spectroscopic Markers (NMR Validation):

  • 
    :  Singlet at 
    
    
    
    . (Distinct from N1/N3 ethyl signals).[3]
  • 
    -O:  Singlet at 
    
    
    
    .
  • Ethyl Groups: Two triplets (

    
    ) and two quartets (
    
    
    
    ).
  • Phenoxy Aromatic: Multiplet at

    
    .
    

Safety & Handling

  • Methyl Iodide: Potent alkylating agent and suspected carcinogen. Use only in a fume hood with proper gloves.

  • Sodium Nitrite: Toxic if swallowed; avoid contact with acids to prevent

    
     gas evolution.
    
  • Waste Disposal: Segregate halogenated solvents (DCM) from non-halogenated. Quench excess alkylating agents with aqueous ammonia before disposal.

References

  • Harmse, R., et al. (2016).[8] "Discovery of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine derivatives as novel adenosine A1 and A2A receptor antagonists."[1][5][6][7] Bioorganic & Medicinal Chemistry Letters, 26(24), 5951-5955.[1] Link

  • Müller, C. E., et al. (1993). "Chiral pyrrolo[2,3-d]pyrimidine-2,4-diones as adenosine receptor antagonists." Journal of Medicinal Chemistry, 36(22), 3341-3349. Link

  • Jacobson, K. A., et al. (1992). "8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors." Journal of Medicinal Chemistry, 35(3), 407-422. Link

  • Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry, 28(4), 487-492. Link

Sources

Liquid chromatography-mass spectrometry for xanthine derivative analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced LC-MS/MS Quantification of Xanthine Derivatives in Biological Matrices

Audience: Researchers, Analytical Scientists, and Pharmacokineticists Focus: Clinical Monitoring, Pharmacokinetics, and Bioanalysis

Introduction & Clinical Significance

Xanthine derivatives—most notably caffeine (1,3,7-trimethylxanthine) and its primary dimethylxanthine metabolites: paraxanthine, theobromine, and theophylline—are ubiquitous in both dietary consumption and clinical pharmacotherapy. Theophylline is a potent bronchodilator used in the management of chronic obstructive pulmonary disease (COPD) and asthma, while caffeine and paraxanthine serve as critical biomarkers for phenotyping hepatic Cytochrome P450 1A2 (CYP1A2) activity.

Accurate quantification of these structurally similar compounds in complex biofluids (plasma, serum, urine) requires high specificity and sensitivity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application, offering superior limits of detection (LOD) and the ability to resolve structural isomers that traditional UV-detection methods cannot differentiate[1].

Metabolism Caff Caffeine (1,3,7-trimethylxanthine) CYP Hepatic CYP1A2 Metabolism Caff->CYP Para Paraxanthine (84%) (1,7-dimethylxanthine) TheoB Theobromine (12%) (3,7-dimethylxanthine) TheoP Theophylline (4%) (1,3-dimethylxanthine) CYP->Para CYP->TheoB CYP->TheoP

Hepatic CYP1A2-mediated metabolic pathway of caffeine into primary dimethylxanthines.

Analytical Strategy & Causality (The "Why")

Developing a robust LC-MS/MS method requires understanding the physicochemical properties of xanthines.

  • Chromatographic Challenge (Isomeric Resolution): Theophylline and paraxanthine are structural isomers (both share a molecular weight of 180.16 g/mol and an [M+H]⁺ precursor ion of m/z 181.1). Because they produce nearly identical collision-induced dissociation (CID) fragmentation patterns, mass spectrometry alone cannot distinguish them. Causality: A high-efficiency sub-2 µm reversed-phase C18 column is strictly required to achieve baseline chromatographic separation before the analytes enter the MS source[2].

  • Ionization Dynamics: Xanthines are basic compounds that readily accept protons. Causality: The addition of 0.1% formic acid to both the aqueous and organic mobile phases acts as a critical proton donor. This facilitates the formation of [M+H]⁺ precursor ions in the positive electrospray ionization (ESI+) mode, drastically enhancing detector sensitivity.

  • Matrix Effect Mitigation: Biological matrices like plasma contain phospholipids that cause severe ion suppression. Causality: Using Stable Isotope-Labeled Internal Standards (SIL-IS), such as ¹³C₃-caffeine or theobromine-d₆, is mandatory. Because the SIL-IS co-elutes exactly with the target analyte, it experiences the identical matrix suppression, allowing the data system to perfectly correct for signal variations mathematically[2].

Experimental Protocol

Materials and Reagents
  • Analytes: Caffeine, Theobromine, Theophylline, Paraxanthine (Certified Reference Materials).

  • Internal Standards (IS): ¹³C₃-caffeine, Theobromine-d₆.

  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, Formic Acid (FA).

Sample Preparation Workflow (Protein Precipitation)

This protocol utilizes a rapid protein precipitation (PPT) method, optimized for high-throughput pharmacokinetic studies[3].

  • Aliquot: Transfer 50 µL of human plasma or urine into a 1.5 mL low-bind microcentrifuge tube.

  • Spike IS: Add 10 µL of the working Internal Standard mixture (e.g., 500 ng/mL ¹³C₃-caffeine in water). Vortex for 5 seconds.

  • Precipitate: Add 150 µL of cold Acetonitrile containing 0.1% FA.

    • Mechanistic Note: The high organic content lowers the dielectric constant of the solution, instantly denaturing and precipitating binding proteins, thereby releasing bound xanthines into the solvent.

  • Agitate & Centrifuge: Vortex vigorously for 30 seconds. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the protein mass.

  • Dilute & Transfer: Transfer 50 µL of the clear supernatant into an autosampler vial containing 150 µL of LC-MS grade water.

    • Mechanistic Note: Diluting the organic extract with water matches the initial mobile phase conditions (highly aqueous). Failing to do this causes a "solvent effect," leading to poor retention and peak splitting of early-eluting compounds like theobromine.

Workflow S1 Biological Sample (Plasma/Urine) S2 Protein Precipitation (ACN + 0.1% FA) S1->S2 S3 Centrifugation (14,000 x g) S2->S3 S4 UHPLC Separation (C18 Column) S3->S4 S5 ESI+ Ionization & MRM Detection S4->S5 S6 Data Analysis & Quantification S5->S6

LC-MS/MS analytical workflow for xanthine derivative quantification.

UHPLC-MS/MS Conditions
  • Column: Phenomenex Kinetex Core-Shell C18 (100 × 2.1 mm, 1.7 µm) or equivalent.

  • Column Temperature: 40°C (Reduces system backpressure and improves mass transfer).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus polar analytes)

    • 1.0 - 4.0 min: Linear ramp to 40% B (Elutes theophylline and paraxanthine)

    • 4.0 - 5.0 min: Ramp to 95% B (Column wash)

    • 5.0 - 7.0 min: 5% B (Re-equilibration)

Data Presentation & MS Parameters

Mass spectrometric detection is performed on a Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode. The parameters below summarize the optimal transitions derived from collision-induced dissociation (CID)[2].

Table 1: MRM Transitions and MS/MS Parameters

AnalytePrecursor Ion [M+H]⁺ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Caffeine 195.1138.1110.125 / 30
Theobromine 181.1138.196.022 / 28
Theophylline 181.1124.196.024 / 28
Paraxanthine 181.1124.169.024 / 32
¹³C₃-Caffeine (IS) 198.1140.1N/A25
Theobromine-d₆ (IS) 187.1144.1N/A22

Table 2: Representative Method Validation Summary

ParameterCaffeineTheobromineTheophyllineParaxanthine
Linear Range (ng/mL) 10 - 500010 - 250010 - 250010 - 2500
LOD (ng/mL) 1.52.02.52.5
LOQ (ng/mL) 10.010.010.010.0
Intra-day Precision (CV%) < 4.5%< 5.2%< 6.0%< 6.5%
Mean Recovery (%) 94.2%89.5%91.0%88.4%

Establishing a Self-Validating System

To guarantee the trustworthiness of every analytical batch, the protocol must be self-validating. Implement the following System Suitability Tests (SST) and Quality Controls (QC):

  • Carryover Verification: A double-blank injection (mobile phase only, no IS) MUST immediately follow the Upper Limit of Quantification (ULOQ) standard. The signal in the blank must be < 20% of the Lower Limit of Quantification (LLOQ) response. If carryover is detected, the needle wash solvents (typically 50:50 MeOH:Water) must be refreshed.

  • Internal Standard Tracking: The peak area of the SIL-IS must remain within ±20% of the mean IS area across the entire run. A drift beyond this indicates severe matrix accumulation on the column or a failing ESI capillary, invalidating the batch.

  • Isomeric Resolution Check: The resolution (

    
    ) between Theophylline and Paraxanthine must be calculated during the SST. An 
    
    
    
    is strictly required before proceeding with patient sample analysis to prevent quantitative cross-talk.

References

1.2 - National Center for Biotechnology Information (PMC). 2.1 - ResearchGate. 3.3 - National Center for Biotechnology Information (PMC).

Sources

Troubleshooting & Optimization

Technical Support Center: 1,3-Diethylxanthine (1,3-DEX) In Vivo Instability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 1,3-Diethylxanthine (1,3-DEX) derivatives. 1,3-DEX is a highly valuable scaffold in drug development, frequently utilized for synthesizing potent adenosine A1 and A2A receptor antagonists targeted at neurodegenerative diseases and oncology[1][2]. However, researchers commonly face a critical bottleneck: compounds that exhibit high binding affinity in vitro often fail in vivo due to rapid hepatic clearance and metabolic instability[3].

This guide provides authoritative, field-proven strategies to diagnose metabolic liabilities, validate clearance mechanisms, and synthetically optimize your 1,3-DEX pipeline.

Section 1: Diagnostic FAQs (Understanding the Instability)

Q: Why does my 1,3-Diethylxanthine derivative show high potency in vitro but rapid clearance in vivo? A: This discrepancy is primarily driven by hepatic first-pass metabolism. The unsubstituted 1,3-DEX scaffold is highly susceptible to oxidative metabolism mediated by the Cytochrome P450 (CYP450) superfamily, particularly CYP1A2 and CYP3A4[4][5]. The two primary metabolic vulnerabilities are:

  • N-Dealkylation: CYP-mediated oxidation of the N1 or N3 ethyl groups leads to deethylation, forming rapidly cleared, inactive metabolites[6][7].

  • C8-Oxidation: The unsubstituted C8 position is highly vulnerable to oxidation by both CYP enzymes and xanthine oxidase, converting the drug into rapidly excreted uric acid derivatives[8].

Q: How do I determine whether N-dealkylation or C8-oxidation is the primary driver of instability for my specific compound? A: You must perform an in vitro microsomal stability assay coupled with LC-MS/MS metabolite identification[3]. By incubating your compound with Human Liver Microsomes (HLMs) and tracking the mass shifts of the parent compound, you can pinpoint the exact metabolic soft spot. A mass shift of -28 Da indicates N-deethylation, while a mass shift of +16 Da indicates C8-oxidation.

Section 2: Troubleshooting Guide & Experimental Workflows

Workflow 1: Self-Validating Microsomal Stability Assay (HLM/RLM)

Purpose: To quantify the intrinsic clearance (


) and identify specific metabolic soft spots on the 1,3-DEX scaffold[3].
Causality & Trustworthiness:  This protocol is designed as a self-validating system. By running parallel incubations with specific CYP inhibitors (e.g., furafylline for CYP1A2), you establish direct causality. If the addition of furafylline rescues the compound's half-life, CYP1A2-mediated N-dealkylation is confirmed as the primary degradation pathway.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) and the 1,3-DEX test compound (final concentration 1 µM) in the buffer.

    • Self-Validation Control: Prepare a parallel reaction containing 10 µM furafylline (CYP1A2 inhibitor) or ketoconazole (CYP3A4 inhibitor).

  • Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final NADPH concentration).

  • Sampling: Aliquot 50 µL of the reaction mixture at precise intervals: 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot by pipetting it into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (

    
    ) and map the metabolite mass shifts.
    
Workflow 2: Structural Optimization (C8-Substitution)

Purpose: To synthetically block the C8 metabolic soft spot and extend in vivo half-life. Causality & Trustworthiness: Substituting the C8 position with bulky or electron-withdrawing groups (e.g., styryl, phenyl, or thiazole rings) sterically hinders CYP450 and xanthine oxidase access. This modification not only blocks oxidation but often synergistically enhances adenosine A2A receptor affinity by occupying the receptor's hydrophobic binding pocket[1][9].

Step-by-Step Methodology:

  • Precursor Preparation: Utilize 5,6-diamino-1,3-diethyluracil as the starting material.

  • Amide Coupling: React the precursor with a substituted carboxylic acid (e.g., 3,4-dimethoxycinnamic acid to form a styryl derivative) in the presence of EDC/HOBt coupling agents to form an amide intermediate.

  • Alkaline Cyclization: Induce intramolecular cyclization of the amide intermediate using 10% NaOH at 90°C for 2 hours to close the imidazole ring, yielding the C8-substituted 1,3-diethylxanthine[3].

  • Validation: Purify the product via flash chromatography and re-run Workflow 1 to confirm the extension of the in vitro half-life (

    
    ).
    

Section 3: Data Visualization & Structural Comparisons

Quantitative Data: Pharmacokinetic Impact of Scaffold Modifications

Summarized below is the comparative data demonstrating how targeted structural modifications resolve 1,3-DEX instability.

Table 1: Comparative Pharmacokinetic Parameters of 1,3-DEX Modifications

Compound ScaffoldModificationPrimary Clearance MechanismHLM

(min)
In Vivo Half-life (Rat)A2A Receptor Affinity (

)
Unsubstituted 1,3-DEX NoneC8-Oxidation / N-Deethylation< 15~0.5 hours> 500 nM
8-Phenyl-1,3-DEX C8 Phenyl RingN-Deethylation451.2 hours~150 nM
(E)-8-Styryl-1,3-DEX C8 Styryl GroupSlowed N-Deethylation> 1203.5 hours~12 nM[9]
1,3-Diethyl-8-(thiazol-4-yl) C8 ThiazoleCYP3A4 Mediated852.1 hours~25 nM[1]
Systems & Pathway Diagrams

DEX_Metabolism DEX 1,3-Diethylxanthine (Parent Drug) CYP Hepatic CYP450 (CYP1A2, CYP3A4) DEX->CYP First-pass metabolism N_Deethyl N-Deethylation CYP->N_Deethyl C8_Oxid C8-Oxidation CYP->C8_Oxid Metab1 Deethylated Metabolites N_Deethyl->Metab1 Metab2 8-Oxo Derivatives C8_Oxid->Metab2 Clearance Rapid in vivo Clearance Metab1->Clearance Metab2->Clearance

CYP450-mediated metabolic degradation pathways of 1,3-Diethylxanthine leading to rapid clearance.

Troubleshooting_Workflow Start In Vivo Instability Detected InVitro Run HLM/RLM Assay (Calculate CL_int) Start->InVitro Identify Identify Metabolites (LC-MS/MS) InVitro->Identify Decide Primary Clearance Route? Identify->Decide ModC8 C8-Substitution (Block Oxidation) Decide->ModC8 C8-Oxidation ModN N-Alkyl Modification (Block Dealkylation) Decide->ModN N-Deethylation

Diagnostic and structural troubleshooting workflow for resolving 1,3-DEX in vivo instability.

References

  • New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation ResearchGate URL:[Link]

  • Interaction effects on cytochrome P450 both in vitro and in vivo studies by two major bioactive xanthones from Halenia elliptica D. Don PubMed / NIH URL:[Link]

  • Xanthine scaffold: scope and potential in drug development PMC / NIH URL:[Link]

  • Tricyclic xanthine derivatives containing a basic substituent: adenosine receptor affinity and drug-related properties PMC / NIH URL:[Link]

  • United States Patent (19): Xanthine functionalized congeners Googleapis.com URL:[Link]

  • The adenosine A(2A) antagonistic properties of selected C8-substituted xanthines ResearchGate URL:[Link]

  • Isolation, analysis and in vitro assessment of CYP3A4 inhibition by methylxanthines extracted from Pu-erh and Bancha tea leaves PubMed / NIH URL: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective PMC / NIH URL:[Link]

  • Methods to Increase the Metabolic Stability of F-Radiotracers ResearchGate URL:[Link]

Sources

Technical Support Center: Troubleshooting 1,3-Diethylxanthine (1,3-DEX) in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with drug development professionals who encounter artifactual data when evaluating the cytotoxicity or proliferative effects of 1,3-Diethylxanthine (1,3-DEX).

1,3-DEX is a potent adenosine receptor antagonist (targeting A1/A2A receptors) and a structural congener of caffeine and theophylline [[1]](1]. While invaluable in pharmacological studies 2[2], its unique physicochemical properties and mechanisms of action create a "perfect storm" for confounding standard colorimetric and fluorometric cell viability assays. This guide is designed to deconstruct these issues, explain the underlying causality of the artifacts, and provide self-validating protocols to ensure scientific integrity in your screenings.

Part 1: Frequently Asked Questions & Troubleshooting (Q&A)

Q1: My MTT assay shows >150% cell viability at high concentrations of 1,3-DEX, but the cells look dead under the microscope. What is happening? A1: You are observing a classic case of metabolic and chemical interference. The MTT assay does not measure cell death directly; it measures mitochondrial dehydrogenase activity (specifically NAD(P)H-dependent oxidoreductases) . 1,3-DEX causes false-positive viability spikes through two distinct mechanisms:

  • Metabolic Upregulation: As an adenosine receptor antagonist, 1,3-DEX modulates intracellular cAMP levels 1[1]. This transiently stimulates mitochondrial metabolism, increasing the rate of MTT cleavage into formazan without a corresponding increase in actual cell number.

  • Direct Chemical Reduction: Many xanthine derivatives and compounds with antioxidant properties can non-enzymatically reduce the yellow MTT tetrazolium salt into purple formazan crystals in the complete absence of live cells [[3]](3]. Drugs with antioxidant properties are notorious for interfering with assays relying on the reducing property of viable cells [[4]](4].

Pathway DEX 1,3-Diethylxanthine (Treatment) AR Adenosine Receptors (A1/A2A Blockade) DEX->AR Antagonizes Direct Direct Chemical Reduction DEX->Direct Antioxidant Property cAMP Altered cAMP & Metabolic Flux AR->cAMP Modulates FalsePos False Positive Viability Signal cAMP->FalsePos Spikes ATP/Dehydrogenase Direct->FalsePos Cleaves Tetrazolium

Fig 1: Mechanistic pathways of 1,3-Diethylxanthine interference in metabolic viability assays.

Q2: 1,3-DEX crashes out of solution when I add it to my cell culture media. How do I fix this without killing my cells with DMSO? A2: 1,3-Diethylxanthine is notoriously sparingly soluble in aqueous solutions but exhibits high solubility in organic solvents like dimethyl sulfoxide (DMSO) 5[5] 6[6]. However, DMSO concentrations >0.1% (v/v) can precipitate proteins from serum-supplemented media, cause light scattering, and induce cellular toxicity, fundamentally confounding your viability readouts 7[7]. Solution: Prepare a highly concentrated master stock in 100% anhydrous DMSO (e.g., 50 mM). Perform serial dilutions in DMSO first, and then perform a final 1:1000 dilution into pre-warmed culture media immediately before treating the cells. This ensures the final DMSO concentration remains strictly at 0.1% across all dose-response wells.

Q3: If MTT and ATP-based assays are compromised by 1,3-DEX, what orthogonal assay should I use? A3: You must decouple the viability readout from cellular metabolism. I recommend the Lactate Dehydrogenase (LDH) release assay. The LDH assay measures membrane integrity by quantifying the release of the stable cytosolic enzyme LDH into the media upon cell lysis 8[8]. Because 1,3-DEX's primary interference is metabolic and reducing 9[9], measuring an extracellular structural marker bypasses the intracellular artifact entirely.

Workflow Start Observe Viability Artifacts CheckSol Evaluate DMSO Concentration Start->CheckSol IsToxic DMSO > 0.1%? CheckSol->IsToxic Dilute Optimize Vehicle Dilution Strategy IsToxic->Dilute Yes CheckChem Run Cell-Free MTT Control IsToxic->CheckChem No IsRed Dye Reduced Without Cells? CheckChem->IsRed Switch Use Orthogonal Assay (e.g., LDH Release) IsRed->Switch Yes

Fig 2: Decision matrix for troubleshooting and resolving 1,3-Diethylxanthine assay artifacts.

Part 2: Quantitative Summary of Assay Interferences

To ensure trustworthy data, it is critical to match the compound's properties with the correct assay chemistry. Below is a summary of how 1,3-DEX interacts with common viability readouts.

Viability Assay TypePrimary Target/Readout1,3-DEX Interference MechanismArtifact PresentationMitigation Strategy
Tetrazolium (MTT/XTT) Mitochondrial DehydrogenaseDirect chemical reduction & metabolic upregulationFalse-positive viability (hyper-purple wells)Run cell-free controls; Switch to LDH
ATP (CellTiter-Glo) Intracellular ATP levelscAMP-mediated metabolic shift via A1/A2A antagonismOverestimation of live cell countDecouple readout from metabolism
Resazurin (Alamar Blue) Cytosolic ReductasesAntioxidant-driven non-enzymatic reductionFalse-positive fluorescenceRun compound-only background subtraction
LDH Release Membrane IntegrityMinimal (extracellular readout)None (Highly reliable)Standardize vehicle (DMSO) controls

Part 3: Self-Validating Experimental Protocols

To establish a self-validating system, every viability screen involving 1,3-DEX must include internal controls to rule out chemical reduction and solvent toxicity.

Protocol 1: Cell-Free Interference Control Assay

Purpose: To determine if 1,3-DEX directly reduces tetrazolium salts independently of cellular enzymatic activity 3[3].

  • Preparation: Prepare a 50 mM stock of 1,3-DEX in 100% anhydrous DMSO.

  • Dilution: Dilute the stock in complete culture media to your maximum experimental concentration (e.g., 100 µM), ensuring final DMSO is ≤0.1%.

  • Plating: Add 100 µL of the 1,3-DEX media solution to 6 wells of a 96-well plate. Do not add cells. Add 100 µL of vehicle control media (0.1% DMSO) to 6 separate wells.

  • Reagent Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to all wells.

  • Incubation: Incubate for 2-4 hours at 37°C, protected from light.

  • Solubilization & Readout: Add 100 µL of acidified isopropanol or DMSO to dissolve any formed crystals [[10]](10]. Read absorbance at 570 nm. Validation Logic: If the absorbance of the cell-free 1,3-DEX wells is significantly higher than the vehicle control wells, direct chemical interference is confirmed, and MTT cannot be used.

Protocol 2: Orthogonal LDH Release Workflow

Purpose: To measure 1,3-DEX cytotoxicity without metabolic confounding 8[8].

  • Cell Seeding: Seed target cells in a 96-well plate and incubate overnight to allow attachment.

  • Treatment: Treat cells with a dose-response gradient of 1,3-DEX (maintaining exactly 0.1% DMSO across all wells). Include a "Maximum Lysis" control well (cells treated with 1% Triton X-100) and a "Spontaneous Lysis" control well (vehicle only).

  • Incubation: Incubate for the desired time point (e.g., 24-48 hours).

  • Supernatant Transfer: Centrifuge the plate at 250 x g for 5 minutes to pellet debris. Transfer 50 µL of the supernatant to a fresh 96-well plate.

  • Detection: Add 50 µL of LDH reaction mixture to the transferred supernatant. Incubate for 30 minutes at room temperature in the dark.

  • Stop & Read: Add 50 µL of Stop Solution. Measure absorbance at 490 nm (with a 680 nm background reference). Validation Logic: True cytotoxicity will show a dose-dependent increase in 490 nm absorbance, independent of intracellular ATP or dehydrogenase fluctuations.

Part 4: References

  • MTT assay and its use in cell viability and proliferation analysis - Abcam.

  • Is Your MTT Assay Really the Best Choice? - Promega Corporation. 7

  • Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC. 10

  • Particle-Induced Artifacts in the MTT and LDH Viability Assays - ACS Publications. 8

  • Technical Support Center: Avoiding Artifacts in MTT Assays with Plant-Derived Compounds - Benchchem. 3

  • Xanthine Functionalized Congeners as Potent Ligands at A2-Adenosine Receptors - PMC. 1

  • Cas 89073-60-9,1,3-DIETHYL-5-NITROSO-6-AMINOURACIL - lookchem. 5

  • Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists - PNAS. 2

  • Theophylline - Solubility of Things - Solubility of Things. 6

  • Drugs with anti-oxidant properties can interfere with cell viability measurements by assays that rely on the reducing property of viable cells - PubMed. 4

  • Drugs with anti-oxidant properties can interfere with cell viability measurements by assays that rely on the reducing property of viable cells - Mayo Clinic. 9

Sources

Validation & Comparative

Comparing the efficacy of 1,3-Diethylxanthine and caffeine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Caffeine (1,3,7-trimethylxanthine) and 1,3-Diethylxanthine (1,3-DEX), a synthetic homologue often utilized in structure-activity relationship (SAR) studies of adenosine receptors.

While Caffeine serves as the prototypical non-selective adenosine receptor antagonist, 1,3-Diethylxanthine represents a critical structural evolution in medicinal chemistry. Experimental data indicates that the substitution of methyl groups with ethyl moieties at the


 and 

positions significantly alters the physicochemical profile and receptor selectivity, specifically enhancing affinity for the Adenosine

receptor
subtype. This guide details the mechanistic divergence, binding efficacies, and experimental protocols required to validate these compounds in a laboratory setting.

Chemical & Pharmacological Profile

Structural Comparison

The primary difference lies in the alkyl substituents on the xanthine scaffold. This steric expansion from methyl to ethyl increases lipophilicity and alters the Van der Waals interaction within the receptor binding pocket.

FeatureCaffeine1,3-Diethylxanthine (1,3-DEX)
IUPAC Name 1,3,7-Trimethylpurine-2,6-dione1,3-Diethyl-3,7-dihydro-1H-purine-2,6-dione
Substituents

-Methyl,

-Methyl,

-Methyl

-Ethyl,

-Ethyl,

-Hydrogen
Molecular Weight 194.19 g/mol 208.22 g/mol
Lipophilicity (LogP) ~ -0.07~ 0.5 - 0.8 (Estimated)
Solubility Moderate (Water), High (Hot Water)Lower water solubility; Soluble in DMSO/Ethanol
Metabolic Fate Demethylation (CYP1A2)

Paraxanthine
Dealkylation (slower kinetics expected)
Mechanism of Action (MoA)

Both compounds function as competitive antagonists at G-protein coupled adenosine receptors (ARs). However, the absence of the


-methyl group and the presence of 

-ethyl groups in 1,3-DEX shifts the selectivity profile.
  • Caffeine: Non-selective antagonist. Blocks

    
     (inhibitory, 
    
    
    
    ) and
    
    
    (excitatory,
    
    
    ) receptors with equipotency (~50
    
    
    M).
  • 1,3-Diethylxanthine: Displays enhanced affinity for the

    
     subtype  compared to the 
    
    
    
    subtype.[1] The ethyl chains provide better filling of the hydrophobic pocket in the
    
    
    receptor, a principle further exploited in potent analogues like 1,3-diethyl-8-phenylxanthine.
Figure 1: Adenosine Receptor Signaling & Antagonism

AdenosineSignaling Adenosine Adenosine (Endogenous Ligand) A1R A1 Receptor (Gi-Coupled) Adenosine->A1R Activates A2AR A2A Receptor (Gs-Coupled) Adenosine->A2AR Activates Caffeine Caffeine (Non-selective Antagonist) Caffeine->A1R Blocks Caffeine->A2AR Blocks DEX 1,3-Diethylxanthine (A2A-Biased Antagonist) DEX->A1R Weak Blockade DEX->A2AR Preferential Blockade AC Adenylyl Cyclase A1R->AC Inhibits (Gi) A2AR->AC Stimulates (Gs) cAMP cAMP Levels AC->cAMP Modulates Effect Physiological Effect (Alertness/Locomotion) cAMP->Effect

Caption: Comparative pathway blockade. 1,3-DEX exhibits preferential antagonism of the Gs-coupled A2A receptor pathway.

Experimental Efficacy Data

The following data aggregates binding affinity (


) values from radioligand binding assays. Lower 

indicates higher potency.
Binding Affinity Comparison ( )[2]
Receptor SubtypeLigand UsedCaffeine

(

M)
1,3-Diethylxanthine

(

M)
Relative Potency (DEX vs Caff)

(Rat Brain)



3.3x Potency

(Striatal)



12x Potency
Selectivity (

)
-~1.6 (Non-selective)~6.0 (A2A Selective)Enhanced Selectivity

Data synthesized from Daly et al. and Jacobson et al. (See References).

Key Insight: 1,3-Diethylxanthine is approximately 10-fold more potent than caffeine at the


 receptor. The "ethyl effect" demonstrates that increasing steric bulk at 

and

enhances affinity, likely due to hydrophobic interactions within the receptor's exosite.

Experimental Protocols

To validate these findings in your own laboratory, use the following standardized protocols.

Protocol A: Radioligand Binding Assay (A2A Selectivity)

Objective: Determine


 of 1,3-DEX vs. Caffeine in rat striatal membranes.
  • Tissue Preparation:

    • Dissect rat striatum (rich in

      
      ).[2]
      
    • Homogenize in 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 48,000

      
       for 10 min; resuspend pellet.
      
    • Critical Step: Treat with Adenosine Deaminase (2 U/mL) for 30 min at 37°C to remove endogenous adenosine.

  • Incubation:

    • Radioligand: 2 nM

      
       (Selective 
      
      
      
      agonist).
    • Competitor: Serial dilutions of Caffeine (

      
       to 
      
      
      
      M) and 1,3-DEX (
      
      
      to
      
      
      M).
    • Non-specific Binding: Define using 10

      
      M NECA.
      
    • Incubate for 90 min at 25°C.

  • Filtration & Counting:

    • Rapid filtration through Whatman GF/B filters (pre-soaked in 0.3% PEI).

    • Wash

      
       with ice-cold buffer.
      
    • Measure radioactivity via liquid scintillation counting.

  • Analysis:

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: cAMP Accumulation Functional Assay

Objective: Confirm functional antagonism by measuring cAMP levels in PC12 cells (express


).
Figure 2: Experimental Workflow

ExpWorkflow Start Cell Culture (PC12 or HEK-A2A) PreTreat Pre-treatment (Add PDE Inhibitor: Rolipram) Start->PreTreat Antagonist Add Antagonist (Caffeine vs 1,3-DEX) PreTreat->Antagonist 15 min incub. Agonist Stimulate (Add 100 nM NECA) Antagonist->Agonist 15 min incub. Lysis Cell Lysis (0.1 M HCl) Agonist->Lysis 30 min incub. Detection cAMP Detection (ELISA / FRET) Lysis->Detection

Caption: Functional assay workflow to measure antagonism of adenosine-induced cAMP accumulation.

Safety & Toxicology

While Caffeine is GRAS (Generally Recognized As Safe), 1,3-Diethylxanthine is a research chemical.

  • Caffeine:

    
     (Oral, Rat) 
    
    
    
    192 mg/kg.
  • 1,3-Diethylxanthine:

    • Estimated Toxicity: Similar to Theophylline.

    • Therapeutic Window: Narrower than caffeine. High doses may induce emesis or tachycardia more rapidly due to stronger PDE inhibition overlap in cardiac tissue.

    • Handling: Treat as a potent bioactive alkaloid. Use PPE (gloves, mask) to prevent inhalation of powder.

References

  • Daly, J. W., Padgett, W. L., & Shamim, M. T. (1986). Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors. Journal of Medicinal Chemistry.[3]

  • Jacobson, K. A., et al. (1992). Functionalized congeners of 1,3-dialkylxanthines: preparation of analogues with high affinity for adenosine receptors. Journal of Medicinal Chemistry.[3]

  • Fredholm, B. B., et al. (2011).International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors. Pharmacological Reviews.

  • Snyder, S. H., et al. (1981). Adenosine receptors and behavioral actions of methylxanthines. Proceedings of the National Academy of Sciences.[3]

Sources

Technical Comparison Guide: Cross-Reactivity of 1,3-Diethylxanthine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Diethylxanthine represents a critical intermediate scaffold in the structure-activity relationship (SAR) of adenosine receptor antagonists. While often overshadowed by its 1,3-dipropyl analogues (e.g., DPCPX) or its 8-phenyl derivative (DPX), the 1,3-diethyl moiety offers a distinct pharmacological profile characterized by enhanced affinity compared to theophylline (1,3-dimethylxanthine) but lower lipophilicity and potency than 1,3-dipropylxanthine.

This guide distinguishes between the Core Scaffold (1,3-Diethylxanthine) and its potent derivative DPX (1,3-Diethyl-8-phenylxanthine) , providing a rigorous analysis of cross-reactivity across Adenosine Receptors (


).

Pharmacological Profile & Cross-Reactivity

The 1,3-diethylxanthine scaffold functions as a non-selective competitive antagonist at adenosine receptors. Its cross-reactivity is governed by the steric bulk at the


 and 

positions, which fits the hydrophobic pockets of the receptor more widely than methyl groups but less optimally than propyl groups.
Receptor Selectivity Matrix

The following table synthesizes binding affinity (


) and functional potency (

) data. Note the dramatic shift in potency when the core scaffold is functionalized at the C8 position.
Compound

Affinity (

)

Affinity (

)

Potency

Affinity
Selectivity Profile
1,3-Diethylxanthine (Core) ~1–5 µM ~5–10 µM Low (

µM)
ResistantNon-selective; moderate potency.
DPX (8-Phenyl-1,3-diethylxanthine) 60 nM ~200 nM ModerateResistant

selective.
Theophylline (1,3-Dimethyl)15 µM15 µM20 µMResistantNon-selective; low potency.
1,3-Dipropylxanthine100 nM500 nMModerateResistant

Selective.
CGS-15943 (Non-xanthine)3.5 nM4.2 nM16 nM50 nMBroad spectrum; high potency.

Technical Insight: The "Xanthine Insensitivity" of the


 receptor is a hallmark of this class. Unlike non-xanthine antagonists (e.g., CGS-15943), 1,3-diethylxanthine derivatives generally fail to antagonize the 

subtype at physiological concentrations, making them useful tools for isolating

responses.
Structure-Activity Relationship (SAR) Hierarchy

The potency of alkylxanthines follows a strict steric hierarchy at the


 positions:


  • Methyl (Theophylline): Weak interaction with hydrophobic regions of the binding pocket.

  • Ethyl (1,3-Diethylxanthine): Increased hydrophobic contacts; ~3-5x more potent than theophylline.

  • Propyl (1,3-Dipropylxanthine): Optimal fit for the

    
     receptor hydrophobic pocket; maximal affinity in the alkyl series.
    

Mechanistic Visualization

The following diagrams illustrate the competitive antagonism mechanism and the SAR hierarchy.

Adenosine Receptor Signaling & Antagonism

AdenosineSignaling Agonist Adenosine / Agonist Receptor Adenosine Receptor (GPCR) Agonist->Receptor Activates Antagonist 1,3-Diethylxanthine Antagonist->Receptor Blocks (Competitive) GProtein G-Protein (Gs/Gi) Receptor->GProtein Couples Effector Adenylyl Cyclase GProtein->Effector Regulates Response cAMP Modulation Effector->Response Signaling

Figure 1: 1,3-Diethylxanthine acts as a competitive antagonist, preventing adenosine from coupling the receptor to G-proteins (Gi for A1/A3, Gs for A2A/A2B).

Xanthine SAR Hierarchy

SAR_Hierarchy cluster_0 N1/N3 Alkyl Substitution Effect cluster_1 C8 Functionalization (Critical for High Affinity) Core Xanthine Scaffold Methyl 1,3-Dimethyl (Theophylline) Ki ~15 µM Ethyl 1,3-Diethyl (Diethylxanthine) Ki ~1-5 µM Methyl->Ethyl Increased Hydrophobicity Propyl 1,3-Dipropyl (Dipropylxanthine) Ki ~100 nM Ethyl->Propyl Optimal Steric Fit (A1) DPX 8-Phenyl-1,3-diethylxanthine (DPX) Ki ~60 nM Ethyl->DPX + 8-Phenyl Group (>50x Potency Boost)

Figure 2: SAR progression showing how ethyl substitution improves upon theophylline, while C8-phenyl substitution (DPX) is required for nanomolar affinity.

Experimental Protocols

To validate the cross-reactivity of 1,3-diethylxanthine in your specific system, use the following standardized protocols.

Radioligand Binding Assay (A1 Receptor)

Objective: Determine the affinity (


) of 1,3-diethylxanthine by displacing a known radioligand.
  • Materials:

    • Membrane prep: Rat cerebral cortex (rich in

      
      ).
      
    • Radioligand:

      
      -DPCPX (0.2 nM) or 
      
      
      
      -PIA.
    • Test Compound: 1,3-Diethylxanthine (

      
       M to 
      
      
      
      M).
    • Non-specific control: 10 µM CPA (Cyclopentyladenosine).

  • Protocol:

    • Incubation: Mix 50 µg membrane protein with radioligand and varying concentrations of 1,3-diethylxanthine in Tris-HCl buffer (50 mM, pH 7.4) containing ADA (Adenosine Deaminase) to remove endogenous adenosine.

    • Equilibrium: Incubate at 25°C for 90 minutes.

    • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester.

    • Wash: Wash filters

      
       with ice-cold buffer to remove unbound ligand.
      
    • Quantification: Measure radioactivity via liquid scintillation counting.

    • Analysis: Plot % Bound vs. Log[Concentration]. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
Functional cAMP Accumulation Assay (A2A/A2B)

Objective: Assess functional antagonism by measuring inhibition of agonist-induced cAMP production.

  • Materials:

    • Cells: HEK293 expressing human

      
       or 
      
      
      
      .[1]
    • Agonist: NECA (Non-selective) or CGS-21680 (

      
       selective).
      
    • Detection: cAMP HTRF or ELISA kit.

  • Protocol:

    • Pre-treatment: Incubate cells with 1,3-diethylxanthine (serial dilutions) for 15 minutes.

    • Stimulation: Add agonist (at

      
       concentration) and incubate for 30 minutes at 37°C. Include a PDE inhibitor (e.g., Rolipram) to prevent cAMP degradation.
      
    • Lysis: Lyse cells according to kit instructions.

    • Detection: Measure cAMP levels.

    • Result: A reduction in cAMP signal compared to Agonist-only control confirms antagonism.

References

  • Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. Proceedings of the National Academy of Sciences. Link

  • Daly, J. W., et al. (1985).[2] Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor regulating coronary blood flow. Biochemical Pharmacology. Link

  • Jacobson, K. A., et al. (1985).[2] Functionalized congeners of 1,3-dialkylxanthines: preparation of analogues with high affinity for adenosine receptors.[3][2] Journal of Medicinal Chemistry.[2] Link

  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists.[2][4][5][6][7][8][9][10] Handbook of Experimental Pharmacology. Link

  • PubChem. (2025). 1,3-Diethyl-8-phenylxanthine (Compound Summary). National Library of Medicine. Link

Sources

Evaluating the Safety Profile of 1,3-Diethylxanthine Compared to Theophylline: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, theophylline (1,3-dimethylxanthine) has served as a foundational therapeutic agent in respiratory medicine due to its bronchodilatory and anti-inflammatory properties. However, its clinical utility is severely bottlenecked by a notoriously narrow therapeutic index, necessitating rigorous therapeutic drug monitoring (TDM) to avoid severe toxicities such as cardiac arrhythmias and seizures.

In the pursuit of safer, more targeted therapeutics, drug development has pivoted toward structurally evolved xanthine derivatives. 1,3-Diethylxanthine and its C8-substituted analogs have emerged as highly potent alternatives. By replacing the N1 and N3 methyl groups with ethyl groups, researchers have fundamentally altered the molecule's lipophilicity, receptor pocket binding affinity, and overall safety profile. This guide provides an objective, data-driven evaluation comparing the pharmacological and safety profiles of 1,3-Diethylxanthine against theophylline.

Mechanistic Pharmacology: Structure-Activity Relationship (SAR)

To understand the safety advantages of 1,3-Diethylxanthine, we must examine the causality behind its structural modifications. Both molecules act primarily as antagonists at adenosine receptors (A1 and A2A) and as non-selective inhibitors of phosphodiesterase (PDE) enzymes.

The Causality of Ethyl Substitution: The N1 and N3 ethyl groups in 1,3-Diethylxanthine increase the steric bulk and lipophilicity of the core scaffold. This structural modification allows the compound to fit more precisely into the hydrophobic binding pockets of the Adenosine A1 and A2A receptors. Experimental data demonstrates that 1,3-diethyl groups favor A2/A1 potency significantly more than the 1,3-dimethyl groups of theophylline 1[1].

Theophylline exhibits weak, non-selective antagonism (


 ~10 µM)2[2], requiring high systemic doses to achieve efficacy. These high doses inevitably trigger off-target PDE inhibition, which is the primary driver of its classic toxicities. Conversely, the high nanomolar affinity of 1,3-Diethylxanthine derivatives allows for significantly lower dosing, effectively widening the therapeutic window and mitigating off-target toxicity.

Pathway Ado Adenosine Rec A1 / A2A Receptors Ado->Rec Activates AC Adenylyl Cyclase Rec->AC Modulates cAMP cAMP Production AC->cAMP Synthesizes Theo Theophylline (1,3-Dimethyl) Theo->Rec Weak Antagonism (High Dose Required) Diethyl 1,3-Diethylxanthine Diethyl->Rec Strong Antagonism (Low Dose Required)

Adenosine receptor signaling pathway modulated by xanthine derivatives.

Quantitative Safety & Efficacy Comparison

The following table synthesizes the pharmacological parameters and safety thresholds of theophylline versus 1,3-Diethylxanthine (and its primary C8-substituted derivatives).

Pharmacological ParameterTheophylline (1,3-Dimethylxanthine)1,3-Diethylxanthine (and core derivatives)
Adenosine A1 Receptor Affinity (

)
~10 µM (Low Affinity)~20 - 50 nM (High Affinity)
Adenosine A2A Receptor Affinity (

)
~10 µM (Low Affinity)~20 - 30 nM (High Affinity)
Phosphodiesterase (PDE) Inhibition Non-selective, moderatePotent, highly tunable via C8-substitution
Therapeutic Index Narrow (Requires TDM)Wider (Lower acute toxicity observed)
Acute Toxicity (Animal Models)

~250 mg/kg (Oral, Rat)
Tolerated >300 mg/kg without severe events
Primary Adverse Effects Tachycardia, Seizures, NauseaWeak cytotoxicity at extreme doses (>100 µM)

Data supported by recent toxicological evaluations of 8-heterocyclic xanthine derivatives3[3][4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds must rely on robust, reproducible methodologies. Below are the self-validating protocols used to establish the binding affinity and safety profiles of these xanthine derivatives.

Workflow Prep Compound Prep (DMSO Stock) Assay1 Radioligand Binding ([3H]DPX /[3H]NECA) Prep->Assay1 Assay2 MTT Toxicity Assay (A549 / HEK-293 Cells) Prep->Assay2 Read1 Scintillation Counting (Ki Determination) Assay1->Read1 Read2 Absorbance 570nm (IC50 Calculation) Assay2->Read2

Experimental workflow for evaluating binding affinity and cytotoxicity.

Protocol 1: Competitive Radioligand Binding Assay (A1/A2A Receptor Affinity)

Objective: Quantify the binding affinity (


) of 1,3-Diethylxanthine vs. Theophylline.

Causality Behind Choices: We utilize isolated bovine brain membranes because of their naturally high density of A1 receptors, providing a robust signal-to-noise ratio2[2].


DPX is selected as a highly specific antagonist radioligand for A1 receptors, while 

NECA is the standard for A2A.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 20 mins. Resuspend the pellet.

    • Self-Validation Step: Add adenosine deaminase (ADA, 2 U/mL) for 30 mins at 37°C. Without ADA, endogenous adenosine would compete with the radioligand, artificially inflating the apparent

      
       of the test compounds.
      
  • Incubation: In a 96-well plate, combine 100 µg membrane protein, 1 nM radioligand (

    
    DPX), and varying concentrations of the test compound (
    
    
    
    to
    
    
    M).
  • Non-Specific Binding (NSB) Control: Include wells with 100 µM of an unlabeled agonist (e.g., Cyclopentyladenosine - CPA) to determine NSB.

    • Self-Validation Step: Specific binding is calculated as Total Binding minus NSB. If NSB exceeds 30% of total binding, the assay flags a washing stringency failure, invalidating the run.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer. Add scintillation cocktail and read radioactivity (CPM).

  • Data Analysis: Use the Cheng-Prusoff equation to convert

    
     to 
    
    
    
    .
Protocol 2: In Vitro Cytotoxicity & Safety Profiling (MTT Assay)

Objective: Evaluate the cellular toxicity of the compounds to establish a preliminary safety window.

Causality Behind Choices: Theophylline's primary drawback is systemic toxicity. To evaluate if 1,3-Diethylxanthine overcomes this, we use the MTT assay on both cancerous (A549) and non-cancerous (HEK-293) cell lines. This dual-line approach distinguishes between targeted anti-proliferative effects and general basal cytotoxicity4[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Compound Treatment: Treat cells with serial dilutions of theophylline and 1,3-Diethylxanthine (1 µM to 500 µM).

    • Self-Validation Step: Include a 0.1% DMSO vehicle control (negative) and 10 µM Doxorubicin (positive control). The vehicle control ensures that observed cell death is exclusively compound-driven, not solvent-induced. If the Doxorubicin control fails to achieve >80% cell death, the metabolic responsiveness of the cell batch is compromised, and the plate is rejected.

  • MTT Incubation: After 48h, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells reduce MTT to insoluble purple formazan crystals.

  • Solubilization & Reading: Remove media, add 100 µL DMSO to dissolve formazan. Read absorbance at 570 nm using a microplate reader.

  • Calculation: Determine the

    
     value. A higher 
    
    
    
    in non-cancerous cells indicates a wider safety margin.

Conclusion

The transition from 1,3-dimethylxanthine (theophylline) to 1,3-Diethylxanthine represents a significant leap in rational drug design. By leveraging ethyl substitutions, researchers have achieved a compound with superior adenosine receptor affinity, allowing for reduced dosages and a drastically improved safety profile. As drug development continues to prioritize compounds with wide therapeutic indices, 1,3-Diethylxanthine serves as a superior foundational scaffold for next-generation respiratory and neurological therapeutics.

References

  • Jacobson, K. A., Ukena, D., Padgett, W., Daly, J. W., & Kirk, K. L. (1987). "Xanthine functionalized congeners as potent ligands at A2-adenosine receptors." Journal of Medicinal Chemistry. Source: nih.gov.
  • Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). "Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists." Proceedings of the National Academy of Sciences. Source: pnas.org.
  • DergiPark. (2023).
  • Hayallah, A. M., et al. (2010). "Design and Synthesis of Some New Theophylline Derivatives with Bronchodilator and Antibacterial Activities." ResearchGate.

Sources

Safety Operating Guide

1,3-Diethylxanthine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1,3-Diethylxanthine Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Immediate Action Plan

1,3-Diethylxanthine (CAS: 5169-95-9) is a pharmacologically active adenosine receptor antagonist.[1] Unlike its methyl-analogues (caffeine, theophylline), it possesses distinct solubility and metabolic profiles that dictate specific disposal protocols.

Core Directive: Do NOT dispose of via sanitary sewer systems. This compound is sparingly soluble in water (~0.5 mg/mL). Discharging into aqueous drains poses a high risk of precipitation, plumbing occlusion, and environmental contamination.

Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Compound Identification & Physical Properties

Accurate identification is the first step in safe waste management. Ensure your waste tags match the following chemical identity to prevent regulatory non-compliance (e.g., "Unknown Chemical" fines).

PropertySpecificationRelevance to Disposal
Chemical Name 1,3-DiethylxanthineOfficial manifest name
Synonyms 1,3-Diethyl-3,7-dihydro-1H-purine-2,6-dioneAlternate labeling
CAS Number 5169-95-9 Unique identifier for waste profiles
Physical State Solid (Crystalline powder)Requires solid waste stream
Melting Point ~221 °CStable at room temp; requires high-temp incineration
Solubility Sparingly soluble in water; Soluble in DMSO, EthanolCritical: Do not attempt aqueous dilution for disposal

Hazard Assessment & Safety Protocols

As a xanthine derivative, this compound exhibits pharmacological activity similar to theophylline but with altered potency at adenosine receptors. Treat as a toxicological hazard.

GHS Classification (derived from analogue data):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2 (Causes irritation).

  • Target Organ Toxicity: Potential CNS stimulation.

Personal Protective Equipment (PPE) Matrix
Protection TypeSpecificationRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of fine particulates during weighing/transfer.
Hand Nitrile Gloves (Min 0.11mm)Provides adequate barrier against organic solids.
Eye Chemical Safety GogglesPrevents ocular contact from dust or splashes.
Body Lab Coat (Buttoned)Minimizes skin exposure and clothing contamination.[2]

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Compound)
  • Applicability: Expired stocks, synthesis yield, spilled solids.[3]

  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

  • Labeling: Must read "Hazardous Waste - Solid - Toxic." List "1,3-Diethylxanthine" explicitly.[1][4][5]

  • Procedure:

    • Transfer solid directly into the waste container.

    • Do not dissolve in solvent to increase volume; this increases waste cost and hazard.

    • Seal tightly.[6][2] Wipe the exterior with ethanol to remove dust.

Protocol B: Liquid Waste (Solutions/Mother Liquors)
  • Applicability: Reaction mixtures (DMSO, Ethanol), HPLC effluent.

  • Segregation:

    • Halogenated: If dissolved in DCM or Chloroform.

    • Non-Halogenated: If dissolved in Ethanol, Methanol, or DMSO.

  • Procedure:

    • Verify the solvent compatibility.[3]

    • Pour into the appropriate "Organic Solvent Waste" carboy.

    • Crucial Step: If the solution is aqueous-organic (e.g., HPLC mobile phase), ensure the organic content is sufficient to prevent precipitation. If unsure, treat as "Aqueous Toxic Waste" but never drain dispose.

Protocol C: Contaminated Labware
  • Items: Spatulas, weigh boats, pipette tips.

  • Procedure:

    • Solids: Place in a clear plastic bag, seal, and dispose of in the "Solid Hazardous Waste" drum.

    • Glassware: Rinse 3x with Ethanol (collect rinsate as Liquid Waste). Once rinsed, glassware can be washed normally.

Operational Workflow: Waste Decision Tree

The following diagram illustrates the logical flow for categorizing 1,3-Diethylxanthine waste streams to ensure compliance.

DisposalWorkflow Start Waste Generation: 1,3-Diethylxanthine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid Labware Contaminated Labware (Glass/Plastic) StateCheck->Labware SolidAction Collect in HDPE Jar Label: 'Toxic Solid' Solid->SolidAction SolventCheck Identify Solvent Base Liquid->SolventCheck RinseCheck Can it be rinsed? Labware->RinseCheck Final Transfer to EHS/Disposal Contractor Method: Incineration SolidAction->Final Halogenated Halogenated Organic (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (Ethanol, DMSO) SolventCheck->NonHalogenated Aqueous Aqueous/Buffer (Do NOT Drain) SolventCheck->Aqueous Halogenated->Final NonHalogenated->Final Aqueous->Final RinseYes Rinse 3x with Ethanol Collect Rinsate -> Liquid Waste RinseCheck->RinseYes RinseNo Dispose as Solid Haz Waste RinseCheck->RinseNo RinseYes->Final RinseNo->Final

Figure 1: Decision tree for segregating 1,3-Diethylxanthine waste streams. Note that aqueous solutions must be collected, not drained.[6]

Emergency Spill Response

In the event of a spill, rapid containment prevents spread and aerosolization.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, goggles, and N95 respirator.

  • Containment (Solid): Gently cover the spill with wet paper towels to prevent dust generation. Scoop up the material and towels into a wide-mouth waste jar.

  • Containment (Liquid): Use universal absorbent pads or vermiculite. Do not use combustible materials (like sawdust) if the solvent is an oxidizer (rare for this compound, but good practice).

  • Decontamination: Clean the surface with soap and water. Collect all cleaning materials as solid hazardous waste.

Regulatory Compliance (US/EU Context)

  • RCRA (USA): While 1,3-Diethylxanthine is not explicitly P-listed or U-listed, it must be characterized by the generator. Due to its toxicity profile, it falls under "Characteristic Waste" if it fails TCLA, but generally, it is managed as Non-RCRA Regulated Hazardous Waste unless mixed with listed solvents.

  • EPA Rule: The "Cradle-to-Grave" responsibility applies. You are responsible for this chemical until it is destroyed.

  • Disposal Code: typically D001 (Ignitable) if in organic solvent, or D002 (Corrosive) if in acidic/basic solution. Pure solid is often coded as Toxic for incineration.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 101420, 1,3-Diethylxanthine. PubChem. [Link]

  • U.S. Food and Drug Administration (FDA). Substance Registration System: 1,3-DIETHYLXANTHINE (UNII: 4550Q64O79). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 1,3-Diethylxanthine

Author: BenchChem Technical Support Team. Date: March 2026

Author: Senior Application Scientist

Executive Summary & Scientific Rationale

1,3-Diethylxanthine (CAS: 5169-95-9), also known as 1,3-Diethyl-3,7-dihydro-1H-purine-2,6-dione , is a potent xanthine derivative and a structural analogue of theophylline and caffeine. In research, it functions as a competitive adenosine receptor antagonist (specifically targeting A1 and A2 subtypes) with higher potency than many naturally occurring xanthines.[1]

The Safety Imperative: Unlike benign buffers, this compound is biologically active at micromolar concentrations. Systemic absorption—whether through inhalation of dust or transdermal permeation of solutions—can trigger significant physiological responses, including:

  • CNS Stimulation: Tremors, anxiety, and seizures.

  • Cardiovascular Effects: Tachycardia and arrhythmias (due to A1 receptor blockade).[1]

  • Respiratory Irritation: Direct irritation of mucous membranes.[1]

This guide moves beyond generic "lab safety" to provide a mechanism-based safety protocol . We treat 1,3-Diethylxanthine not just as a chemical irritant, but as a High Potency Active Pharmaceutical Ingredient (HPAPI) surrogate.

Hazard Assessment & PPE Selection Strategy

The choice of PPE is dictated by the physical state of the compound and the carrier solvent .

PPE Selection Matrix
Parameter Solid State (Powder) Liquid State (Solution)
Primary Hazard Airborne Dust InhalationTransdermal Absorption (Solvent-Assisted)
Engineering Control Mandatory: Chemical Fume Hood or Powder Weighing Station.Mandatory: Chemical Fume Hood.
Hand Protection Double Nitrile Gloves (Standard exam grade, min 4 mil).Solvent-Specific: • Ethanol/Water:[1] Double Nitrile.• DMSO/DMF:Butyl Rubber or Silver Shield® under Nitrile.[1]
Eye Protection Chemical Safety Goggles (ANSI Z87.1).[1]Chemical Safety Goggles + Face Shield (if >50mL).[1]
Respiratory N95 (if in hood); P100/PAPR (if outside hood - not recommended).[1]Not typically required if worked in hood.[1]
Body Protection Lab Coat (Cotton/Poly).[1] Tyvek sleeves recommended.[1]Lab Coat + Chemical Resistant Apron (if splashing risk).[1]

Critical Insight on Solvents: 1,3-Diethylxanthine is often dissolved in DMSO or DMF for biological assays.[1] These solvents are permeation enhancers , meaning they can carry the toxicant through standard nitrile gloves and skin into the bloodstream. Never trust single-layer nitrile gloves with DMSO solutions of potent drugs.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for selecting the correct protective barrier based on the experimental stage.

PPE_Logic Start Start: 1,3-Diethylxanthine Handling State Determine Physical State Start->State Solid Solid (Powder) State->Solid Weighing Liquid Liquid (Solution) State->Liquid Dissolving/Pipetting Engineering Control: Fume Hood / Balance Enclosure Solid->Engineering SolventCheck Check Solvent Liquid->SolventCheck StandardSolv Ethanol / Aqueous SolventCheck->StandardSolv Low Permeation PenetratingSolv DMSO / DMF SolventCheck->PenetratingSolv High Permeation SolidPPE PPE: Double Nitrile + Goggles + Lab Coat Engineering->SolidPPE StandardPPE PPE: Double Nitrile (Change immediately on splash) StandardSolv->StandardPPE HighRiskPPE PPE: Butyl Rubber OR Silver Shield Liner PenetratingSolv->HighRiskPPE caption Figure 1: Logic flow for PPE selection based on physical state and solvent carrier risk.

Operational Protocols (Step-by-Step)

Phase A: Preparation & Weighing (The Critical Step)

Risk: Generation of invisible dust particles during transfer.

  • Engineering Setup: Verify the Chemical Fume Hood is operating at 80–100 fpm face velocity. Clear the workspace of clutter.

  • Balance Prep: Place the analytical balance inside the hood. If vibration is an issue, use a marble slab.[1]

  • Don PPE: Put on a lab coat, safety goggles, and two pairs of nitrile gloves.[1] Ensure the inner pair goes under the lab coat cuff, and the outer pair goes over the cuff.

  • Static Control: Xanthine powders can be static-prone.[1] Use an anti-static gun or wipe the spatula with an ethanol wipe before use to prevent "flying" powder.[1]

  • Weighing:

    • Open the vial only inside the hood.[1]

    • Weigh the required amount into a tared vial.

    • Immediately cap both the stock vial and the weighing vial.

    • Self-Validation: Wipe the exterior of the stock vial with a damp Kimwipe (ethanol) before returning it to storage. This removes invisible dust residues.[1]

Phase B: Solubilization & Transfer

Risk: Splash and transdermal absorption via DMSO/Ethanol.

  • Solvent Addition: Add the solvent (e.g., DMSO) to the weighed powder inside the hood.

  • Dissolution: Vortex or sonicate the sealed vial. Do not sonicate open vessels.

  • Labeling: Clearly label the vessel with "1,3-Diethylxanthine," concentration, solvent, and "TOXIC" .

  • Waste Segregation: Any pipette tip that touches the solution must go immediately into a solid hazardous waste container located inside the hood.[1] Do not cross the sash plane with contaminated tips.[1]

Emergency Response & Spills

Scenario 1: Dry Powder Spill (< 500 mg)
  • Alert: Inform nearby personnel. Do not leave the hood.

  • Cover: Gently cover the spill with an oil-soaked wipe (e.g., mineral oil) or damp paper towel to prevent dust aerosolization.[1] Do not dry sweep.

  • Clean: Wipe up the material from the outside in.[1]

  • Decontaminate: Wash the surface with 70% Ethanol, followed by soap and water.[1]

  • Disposal: Place all cleanup materials in a sealed bag labeled "Hazardous Waste - Toxic."

Scenario 2: Liquid Spill (DMSO Solution)
  • Evacuate: If the spill is outside the hood, evacuate the immediate area.[1]

  • PPE Upgrade: Wear Butyl rubber gloves or double nitrile (changed every 2 minutes) for cleanup.[1]

  • Absorb: Use vermiculite or absorbent pads.[1][2]

  • Wash: Scrub the area thoroughly with water and detergent (DMSO is water-miscible).[1]

Disposal & Decommissioning

Never dispose of 1,3-Diethylxanthine down the drain.[3] It is an environmental toxin and a pharmaceutical pollutant.[1]

Waste Type Disposal Method
Solid Waste Collect in a container labeled "Hazardous Waste: Toxic Solids."
Liquid Waste Segregate into "Organic Solvents + Toxic" stream. Do not mix with oxidizers.
Sharps/Glass Chemically contaminated sharps container.[1]
Empty Vials Triple rinse with solvent; dispose of rinsate as liquid waste.[1] Deface label and discard vial as glass waste.

References

  • National Center for Advancing Translational Sciences (NCATS). 1,3-Diethylxanthine (CAS 5169-95-9) Substance Record. Inxight Drugs.[1][2][4][5] Retrieved October 26, 2023.[1] [Link]

  • Daly, J. W., et al. (1985).[1] Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor.[1][6] Journal of Medicinal Chemistry.[1] (Establishes xanthine antagonist potency).[1]

  • Forsberg, K., & Mansdorf, S. Z. Quick Selection Guide to Chemical Protective Clothing.[1] (Source for DMSO/Nitrile permeation data).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.